1,4-Diphenylpiperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
1,4-diphenylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2/c1-3-7-15(8-4-1)17-11-13-18(14-12-17)16-9-5-2-6-10-16/h1-10H,11-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLZRSOPHIGKISM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90210196 | |
| Record name | 1,4-Diphenylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90210196 | |
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Molecular Weight |
238.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
613-39-8 | |
| Record name | 1,4-Diphenylpiperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=613-39-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1,4-Diphenylpiperazine | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Diphenylpiperazine | |
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| Record name | 1,4-Diphenylpiperazine | |
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| Record name | 1,4-diphenylpiperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.402 | |
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| Record name | 1,4-DIPHENYLPIPERAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DAG9GJ4S4B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
1,4-Diphenylpiperazine: A Privileged Scaffold for Multitarget Drug Discovery
Topic: 1,4-Diphenylpiperazine Potential as a Molecular Scaffold Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Pharmacologists, Drug Discovery Scientists
Executive Summary
The this compound (1,4-DPP) core represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets. Distinguished by its central piperazine ring locked in a chair conformation and flanked by two lipophilic phenyl domains, this scaffold offers a unique balance of conformational rigidity and hydrophobic surface area.
While historically recognized for its utility in CNS-active agents (targeting dopamine and serotonin receptors), recent data expands its potential into antimicrobial therapeutics, oncology (sirtuin inhibition), and as a rigidifying linker in Proteolysis Targeting Chimeras (PROTACs). This guide analyzes the structural attributes, synthetic pathways, and pharmacological versatility of the 1,4-DPP scaffold, providing actionable insights for lead optimization.
Structural Biology & Chemoinformatics
Conformational Dynamics
The central piperazine ring of the 1,4-DPP scaffold predominantly adopts a chair conformation . This is thermodynamically favored over the boat conformation, placing the two bulky phenyl substituents in pseudo-equatorial positions to minimize 1,3-diaxial interactions.
-
Vectorial Display: The nitrogen atoms at positions 1 and 4 direct the phenyl rings at an angle of approximately 180° relative to the ring plane (in the anti-conformation), creating a linear, rod-like hydrophobic axis.
-
Lipophilicity (LogP): The unsubstituted 1,4-DPP has a high cLogP (approx. 3.6–4.0), making it highly permeable to the Blood-Brain Barrier (BBB). However, this high lipophilicity requires careful modulation (e.g., introduction of polar heteroatoms or solubilizing groups) to prevent non-specific binding and poor aqueous solubility.
Pharmacophore Mapping
The scaffold presents three primary vectors for derivatization:
-
The Phenyl Rings (Ar1/Ar2): Ideal for electronic tuning (F, Cl, OMe) to modulate metabolic stability and receptor affinity.
-
The Piperazine Core: Acts as a spacer (approx. 5.5 Å between N atoms) and a proton acceptor (pKa ~8.0–9.0 depending on N-substitution), crucial for ionic interactions with aspartate residues in GPCR binding pockets.
Figure 1: Pharmacophore map of the this compound scaffold highlighting key interaction domains.
Pharmacological Applications[1][2][3][4][5][6][7][8][9][10]
CNS Therapeutics (Dopamine & Serotonin)
The most validated application of 1,4-DPP derivatives is in the modulation of monoaminergic signaling.
-
VMAT2 Inhibition: Analogs of lobelane containing the 1,4-DPP core function as potent inhibitors of the Vesicular Monoamine Transporter-2 (VMAT2). The lipophilic phenyl rings penetrate the deep hydrophobic pockets of VMAT2, blocking dopamine uptake.
-
Dopamine/Serotonin Receptors: Compounds like GBR-12909 (a piperazine analog) demonstrate how extending the distance between the phenyl ring and the nitrogen can switch selectivity. However, the direct 1,4-DPP core is often seen in "privileged structure" libraries screening for D2 antagonists and 5-HT1A agonists.
Antimicrobial & Antifungal Activity
Recent studies have repurposed the scaffold for infectious diseases.[1]
-
Mechanism: 1,4-DPP derivatives bearing electron-withdrawing groups (e.g., 4-nitro, 4-chloro) or heterocyclic extensions (e.g., 1,3,4-thiadiazole) exhibit activity against Staphylococcus aureus and Mycobacterium kansasii.
-
Mode of Action: These lipophilic cations can disrupt bacterial cell membrane potential. Additionally, specific derivatives target Enoyl-ACP reductase , a key enzyme in bacterial fatty acid biosynthesis.
Oncology (Efflux Pump & Sirtuin Inhibition)
-
MDR Reversal: The scaffold interacts with P-glycoprotein (P-gp) efflux pumps. The high lipophilicity allows it to compete with chemotherapeutics for transport, potentially reversing multidrug resistance (MDR) in cancer cells.
-
Sirtuins: N-substituted piperazine derivatives have shown micromolar inhibition of Sirtuin 1 and 2, pathways involved in regulating apoptosis in cancer cells.
Synthetic Methodologies
The construction of 1,4-DPP scaffolds has evolved from harsh nucleophilic substitutions to precise transition-metal-catalyzed couplings.
Protocol: Buchwald-Hartwig Amination (Gold Standard)
This method allows for the synthesis of asymmetric 1,4-DPP derivatives with high functional group tolerance.
Reaction Scheme: Aryl Halide (Ar-X) + Piperazine derivative → N-Aryl Piperazine
Detailed Protocol:
-
Reagents:
-
Substrate: Aryl Bromide or Chloride (1.0 equiv).[2]
-
Amine: Piperazine or N-monosubstituted piperazine (1.2 equiv).
-
Catalyst: Pd(OAc)₂ (1-5 mol%).
-
Ligand: BINAP or Xantphos (1.5-2.0 equiv relative to Pd).
-
Base: Cs₂CO₃ or NaOtBu (1.5 - 2.0 equiv).
-
Solvent: Toluene or 1,4-Dioxane (anhydrous).
-
-
Procedure:
-
Charge an oven-dried Schlenk flask with the aryl halide, amine, base, and catalyst system under an inert atmosphere (Argon/Nitrogen).
-
Add degassed solvent via syringe.
-
Heat to 80–110°C for 8–12 hours.
-
Monitor via TLC/LC-MS.
-
Workup: Filter through Celite to remove palladium residues, concentrate in vacuo, and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
-
Alternative: Nucleophilic Aromatic Substitution (SNAr)
-
Applicability: Limited to aryl halides with strong electron-withdrawing groups (e.g., 4-nitrofluorobenzene).
-
Conditions: K₂CO₃, DMF/DMSO, 100°C.
-
Pros/Cons: Cheaper reagents but poor scope for electron-rich aromatic rings.
Figure 2: Synthetic decision tree for accessing this compound derivatives.
Metabolic Liability & Safety (Tox/ADME)
When utilizing 1,4-DPP as a scaffold, researchers must proactively address metabolic "soft spots."
CYP450 Interaction
-
CYP2D6 Substrate: Derivatives with methoxy substituents (e.g., 1-(4-methoxyphenyl)piperazine) are rapidly O-demethylated by CYP2D6.[3] This can lead to high inter-individual variability in pharmacokinetics between extensive and poor metabolizers.
-
CYP3A4 Inactivation: Certain piperazine derivatives act as Mechanism-Based Inactivators (MBIs) of CYP3A4.[4] The metabolic intermediate can form a stable complex with the heme iron or alkylate the apoprotein, leading to irreversible enzyme inhibition and potential Drug-Drug Interactions (DDIs).
Mitigation Strategies
-
Fluorination: Replace metabolic soft spots (like -OMe or -CH3) with Fluorine or Trifluoromethyl groups to block oxidation while maintaining lipophilicity.
-
Rigidification: Constraining the piperazine ring (e.g., bridging) can sometimes reduce the affinity for CYP active sites.
Future Directions: PROTAC Linkers
The 1,4-DPP scaffold is emerging as a valuable component in PROTAC (Proteolysis Targeting Chimera) design. Unlike flexible alkyl chains, the piperazine ring introduces rigidity , which can reduce the entropic penalty of ternary complex formation (Target-PROTAC-E3 Ligase).
-
Solubility: The basic nitrogens can be protonated at physiological pH, improving the aqueous solubility of otherwise hydrophobic PROTAC molecules.
-
Exit Vector: The para-positions of the phenyl rings provide linear exit vectors, ideal for spanning the distance between the warhead and the E3 ligase ligand.
References
-
VMAT2 Inhibition & CNS: Nickell, J. R., et al. (2016). "1,4-Diphenalkylpiperidines: A new scaffold for the design of potent inhibitors of the vesicular monoamine transporter-2." Bioorganic & Medicinal Chemistry Letters. Link
-
Synthesis (Buchwald-Hartwig): D'Souza, D. M., & Muller, T. J. J. (2007). "Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds." Nature Protocols / Organic Synthesis. Link
-
Antimicrobial Activity: Pospisilova, S., et al. (2019).[5] "Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens." Current Pharmaceutical Biotechnology. Link
-
Metabolic Stability: Peters, F. T., et al. (2003). "In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine... and identification of CYP450 enzymes." Xenobiotica. Link
-
CYP3A4 Inactivation: Kalgutkar, A. S., et al. (2014). "Mechanism-based inactivation of human cytochrome P450 3A4 by two piperazine-containing compounds." Drug Metabolism and Disposition. Link
-
PROTAC Linkers: Naldi, A., et al. (2022). "PROTACs bearing piperazine-containing linkers: what effect on their protonation state?" RSC Medicinal Chemistry. Link
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- 5. Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application of 1,4-Diphenylpiperazine in Anti-inflammatory Drug Design: A Technical Guide for Researchers
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the 1,4-diphenylpiperazine scaffold in the design and development of novel anti-inflammatory agents. This guide delves into the therapeutic rationale, key biological evaluation protocols, and strategies for lead optimization, underpinned by scientific principles and practical insights.
Introduction: The Inflammatory Landscape and the Promise of Piperazine Scaffolds
Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1] While acute inflammation is a protective mechanism, chronic inflammation is a key driver of numerous debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The current armamentarium of anti-inflammatory drugs, primarily non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, is often associated with significant side effects, necessitating the discovery of novel therapeutic agents with improved safety and efficacy profiles.[1]
The piperazine moiety is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with diverse pharmacological activities.[2] Its unique physicochemical properties, including its ability to engage in various non-covalent interactions and its favorable pharmacokinetic profile, make it an attractive starting point for drug design.[3] Within this class, the this compound core has emerged as a promising template for the development of potent anti-inflammatory agents.
Therapeutic Rationale: Targeting Key Inflammatory Pathways
The anti-inflammatory potential of this compound derivatives stems from their ability to modulate key signaling pathways and molecular targets implicated in the inflammatory cascade. While research on the parent this compound is ongoing, studies on its derivatives have elucidated several potential mechanisms of action.
Inhibition of Pro-inflammatory Mediators
A hallmark of inflammation is the overproduction of pro-inflammatory mediators. Derivatives of this compound have been shown to inhibit the production of nitric oxide (NO), a key signaling molecule in inflammation, in lipopolysaccharide (LPS)-stimulated macrophage models.[4] Furthermore, these compounds can downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the synthesis of NO and prostaglandins, respectively.[5][6]
Modulation of Cytokine Production
Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), play a central role in amplifying and sustaining the inflammatory response. Several piperazine derivatives have demonstrated the ability to suppress the production of these key cytokines in various inflammatory models.[7]
Interference with Inflammatory Signaling Pathways
The expression of pro-inflammatory genes is tightly regulated by intracellular signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[8][9] The anti-inflammatory effects of many natural and synthetic compounds are attributed to their ability to inhibit these pathways.[10] While direct evidence for this compound is still emerging, the structural similarities to other anti-inflammatory piperazine-containing compounds suggest that modulation of NF-κB and MAPK signaling is a plausible mechanism of action.
Caption: Putative mechanism of action for this compound derivatives.
Synthesis of the this compound Scaffold
The this compound core can be synthesized through various established methods. A common and efficient approach involves the reductive amination of piperazine.[11]
Protocol: Synthesis of this compound
Materials:
-
Anhydrous piperazine
-
Benzyl bromide
-
Triethylamine
-
Chloroform (CHCl₃)
Procedure:
-
Dissolve anhydrous piperazine (5 mmol, 0.43 g) in 20 ml of chloroform.
-
Add 2.2 equivalents of triethylamine (1.5 ml) to the solution.
-
Slowly add a solution of benzyl bromide (10 mmol, 2.66 g) in 20 ml of chloroform to the reaction mixture.
-
Stir the mixture for 10 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated and purified using standard techniques such as extraction and column chromatography.
Biological Evaluation: Protocols for Assessing Anti-inflammatory Activity
A systematic evaluation of the anti-inflammatory potential of this compound and its derivatives requires a combination of in vitro and in vivo assays.
In Vitro Assays
This assay is a primary screening tool to assess the ability of a compound to inhibit the production of the pro-inflammatory mediator NO.
Protocol: Nitric Oxide Assay [7][12][13]
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (for standard curve)
-
Test compounds (this compound derivatives)
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.[14]
-
Pre-treat the cells with various concentrations of the test compounds for 2 hours.
-
Stimulate the cells with LPS (1 µg/ml) for 24 hours to induce NO production.
-
After incubation, collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent to the supernatant and incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.
-
A cell viability assay (e.g., MTT) should be performed in parallel to rule out cytotoxicity of the test compounds.[15]
This enzymatic assay determines the selectivity of the compounds towards the two isoforms of cyclooxygenase. Selective COX-2 inhibition is a desirable trait for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition.[6][16][17]
Protocol: COX-1/COX-2 Inhibition Assay
This assay is typically performed using commercially available kits that measure the production of prostaglandin E2 (PGE2). The protocol involves incubating the recombinant COX-1 or COX-2 enzyme with arachidonic acid in the presence and absence of the test compound. The amount of PGE2 produced is then quantified by ELISA.
In Vivo Models
This is a widely used and reproducible model of acute inflammation to evaluate the in vivo efficacy of potential anti-inflammatory agents.[8][18][19]
Protocol: Carrageenan-Induced Paw Edema [9][10]
Animals:
-
Male Wistar rats (150-200 g)
Materials:
-
Carrageenan (1% w/v in sterile saline)
-
Test compounds (this compound derivatives)
-
Reference drug (e.g., Indomethacin, 10 mg/kg)
-
Plethysmometer or digital calipers
Procedure:
-
Acclimatize the rats for at least one week before the experiment.
-
Divide the animals into groups (e.g., control, reference, and test compound groups).
-
Administer the test compounds and the reference drug orally or intraperitoneally 30-60 minutes before carrageenan injection. The control group receives the vehicle.
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume or thickness at baseline (0 hours) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer or calipers.
-
Calculate the percentage of inhibition of edema for each group compared to the control group.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h | % Inhibition of Edema |
| Control (Vehicle) | - | 1.5 ± 0.1 | - |
| Indomethacin | 10 | 0.7 ± 0.05 | 53.3 |
| Compound X | 25 | 1.1 ± 0.08 | 26.7 |
| Compound X | 50 | 0.8 ± 0.06 | 46.7 |
Lead Optimization and Structure-Activity Relationship (SAR) Studies
Once a hit compound, such as a this compound derivative with promising anti-inflammatory activity, is identified, the next crucial step is lead optimization. This involves systematically modifying the chemical structure to improve potency, selectivity, and pharmacokinetic properties.
SAR Insights for Piperazine Derivatives:
-
Substitution on the Phenyl Rings: The nature and position of substituents on the two phenyl rings significantly influence the anti-inflammatory activity. Electron-withdrawing or electron-donating groups can modulate the electronic properties and steric hindrance of the molecule, affecting its binding to the target protein.[2]
-
Modifications of the Piperazine Ring: N-substitution on the piperazine ring can impact the compound's basicity and overall lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Introduction of Additional Pharmacophores: Incorporating other known anti-inflammatory pharmacophores into the this compound scaffold is a common strategy to enhance activity.
Caption: A typical workflow for lead optimization of this compound derivatives.
Pharmacokinetic and Toxicological Considerations
Early assessment of the pharmacokinetic (PK) and toxicological properties of drug candidates is crucial for their successful development.
-
Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion of a compound determine its bioavailability and duration of action. Piperazine derivatives are generally metabolized by cytochrome P450 enzymes.[20] In vitro assays using liver microsomes or hepatocytes can provide initial insights into the metabolic stability of the compounds.
-
Toxicology: Preliminary toxicity can be assessed using in vitro cytotoxicity assays on various cell lines. In vivo acute toxicity studies are then performed on promising candidates to determine the median lethal dose (LD50) and identify potential target organs for toxicity.[7]
Conclusion
The this compound scaffold represents a promising starting point for the design of novel anti-inflammatory agents. Its synthetic tractability and the potential for multi-target engagement offer a fertile ground for the development of next-generation therapeutics. The protocols and strategies outlined in this guide provide a robust framework for researchers to explore the full therapeutic potential of this versatile chemical entity. A systematic and integrated approach, combining rational drug design, robust biological evaluation, and early ADME/Tox profiling, will be instrumental in translating the promise of this compound into clinically successful anti-inflammatory drugs.
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Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). [Link]
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Creative Biolabs. Carrageenan induced Paw Edema Model. [Link]
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Haddadi, R., et al. (2021). Anti-inflammatory Effects of Memantine in Carrageenan-induced Paw Edema Model in Rats. Brieflands. [Link]
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Miles, L. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. [Link]
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Wang, Y., et al. (2016). Synthesis of phenylpiperazine derivatives of 1,4-benzodioxan as selective COX-2 inhibitors and anti-inflammatory agents. PubMed. [Link]
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Zhang, Y., et al. (2022). Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway. PMC. [Link]
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de Oliveira, R. J., et al. (2017). Anti-inflammatory effect of a new piperazine derivative: (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone. PubMed. [Link]
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Elliott, P. J., et al. (2011). Current awareness of piperazines: pharmacology and toxicology. PubMed. [Link]
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da Silva, D. P. B., et al. (2015). Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester. PubMed. [Link]
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Kwiecień, H., et al. (1998). Synthesis and pharmacological screening of a group of piperazine derivatives. Analgesic activity. PubMed. [Link]
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Kumar, D., et al. (2015). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry. [Link]
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Zhang, Y., et al. (2024). Design and Synthesis of 1,4-Diformyl-Piperazine Ferrostatin-1 Derivatives as Novel Ferroptosis Inhibitors. PubMed. [Link]
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Aborehab, N. M., & Osama, M. (2017). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed. [Link]
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Yemitan, O. K., et al. (2024). Antinociceptive effect and anti-inflammatory activity of 1,4-naphthoquinones in mice. PubMed. [Link]
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National Center for Biotechnology Information. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. [Link]
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Malinska, M., et al. (2016). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Publications. [Link]
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Sharma, R., et al. (2013). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. ResearchGate. [Link]
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Lee, J.-H., et al. (2015). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. MDPI. [Link]
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Caccia, S. (2005). N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. PubMed. [Link]
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de Cássia da Silveira e Sá, R., et al. (2013). Exploration of piperazine-derived thioureas as antibacterial and anti-inflammatory agents. In vitro evaluation against clinical isolates of colistin-resistant Acinetobacter baumannii. PubMed. [Link]
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Gijsman, H. J., et al. (1998). Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers. PubMed. [Link]
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Gu, Q., et al. (2022). Comparison of the Efficacy of Nonsteroidal Anti-Inflammatory Drugs and Opioids in the Treatment of Acute Renal Colic: A Systematic Review and Meta-Analysis. Frontiers. [Link]
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Tai, M.-H., & Chang, C.-H. (2021). Old and New Analgesic Acetaminophen: Pharmacological Mechanisms Compared with Non-Steroidal Anti-Inflammatory Drugs. MDPI. [Link]
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Li, Y., et al. (2007). Studies on the metabolism of 4-methylpiperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride in rat bile by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry. PubMed. [Link]
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Medicosis Perfectionalis. (2019). Cyclooxygenase-1 & Cyclooxygenase-2 (COX 1, COX 2) - All You Need To Know. YouTube. [Link]
-
Indian Journal of Pharmaceutical Education and Research. (2021). In vitro Study on the Antioxidant and Anti-Inflammatory Capabilities of Borassus flabellifer Seedcoat. [Link]
-
Gijsman, H. J., et al. (1998). Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers. PubMed. [Link]
-
Agency for Toxic Substances and Disease Registry. (2012). Toxicological Profile for 1,4-Dioxane. [Link]
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- 3. Comparative studies of antiplatelet activity of nonsteroidal antiinflammatory drugs and new pyrazine CH- and NH-acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. Synthesis of phenylpiperazine derivatives of 1,4-benzodioxan as selective COX-2 inhibitors and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-inflammatory effect of a new piperazine derivative: (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti‑inflammatory effects of Nypa fruticans Wurmb via NF‑κB and MAPK signaling pathways in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting MAPK/NF-κB Pathways in Anti-Inflammatory Potential of Rutaecarpine: Impact on Src/FAK-Mediated Macrophage Migration - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Diastereoselective synthesis of 1,4-diaryl piperazines through the dimerization of 3-aminooxetanes with cooperative indium–diphenyl phosphate catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 13. carlroth.com [carlroth.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
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- 19. Antinociceptive effect and anti-inflammatory activity of 1,4-naphthoquinones in mice [explorationpub.com]
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Application Notes and Protocols: 1,4-Diphenylpiperazine in the Synthesis of Dopamine Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 1,4-Diphenylpiperazine Scaffold
The this compound moiety is a privileged scaffold in medicinal chemistry, particularly in the design of ligands targeting dopamine receptors.[1] Dopamine, a critical neurotransmitter in the central nervous system (CNS), modulates a wide array of physiological processes including motor control, cognition, motivation, and reward.[2] Dysregulation of the dopaminergic system is implicated in numerous neurological and psychiatric disorders such as Parkinson's disease, schizophrenia, and depression.[3][4] Consequently, the development of selective and potent dopamine receptor ligands is a cornerstone of neuropharmacology.
The five dopamine receptor subtypes are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).[1] The this compound core has proven to be a versatile template for generating ligands with high affinity and varying selectivity for these receptors, particularly the D2-like family.[5][6] The structural rigidity of the piperazine ring, combined with the ability to introduce diverse substituents on the phenyl rings, allows for fine-tuning of the pharmacodynamic and pharmacokinetic properties of the resulting compounds. This guide provides a comprehensive overview of the synthetic strategies, detailed experimental protocols, and pharmacological evaluation of this compound-based dopamine receptor ligands.
Synthetic Strategies and Methodologies
The synthesis of this compound-based dopamine receptor ligands typically involves two key strategies: functionalization of a pre-formed this compound core or construction of the piperazine ring with the desired phenyl substituents.
Core Synthetic Approach: N-Arylation of Piperazine
A prevalent and versatile method for the synthesis of N-arylpiperazines is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.[3][7] This reaction allows for the formation of a carbon-nitrogen bond between an aryl halide and piperazine or its derivatives.
Rationale for Method Selection: The Buchwald-Hartwig amination is favored for its broad substrate scope, functional group tolerance, and generally high yields. The choice of palladium catalyst, ligand, base, and solvent is crucial for the success of the reaction and can be optimized to accommodate various aryl halides.[3]
Experimental Protocol 1: Buchwald-Hartwig Amination for N-Arylpiperazine Synthesis
This protocol describes a general procedure for the palladium-catalyzed N-arylation of piperazine with an aryl bromide.
Materials:
-
Piperazine (or a mono-N-protected piperazine such as N-Boc-piperazine)
-
Aryl bromide
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Phosphine ligand (e.g., BINAP or Xantphos)
-
Base (e.g., Sodium tert-butoxide or Cesium carbonate)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the aryl bromide (1.0 mmol), piperazine (1.2 mmol), sodium tert-butoxide (1.4 mmol), palladium catalyst (0.02 mmol), and phosphine ligand (0.04 mmol).
-
Solvent Addition: Add anhydrous toluene (10 mL) to the flask via syringe.
-
Reaction: Stir the reaction mixture at 80-110 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Extraction: Wash the filtrate with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.[8] The choice of eluent will depend on the polarity of the product.
Characterization: The purified N-arylpiperazine derivative should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[9][10]
Advanced Synthetic Route: The Split-Ugi Multicomponent Reaction
For the rapid generation of diverse libraries of 1,4-disubstituted piperazine-based compounds, the split-Ugi reaction is a powerful tool.[3] This one-pot, multicomponent reaction allows for the assembly of complex molecules from simple starting materials, significantly accelerating the drug discovery process.[11]
Causality Behind Experimental Choices: The split-Ugi reaction is chosen for its high atom economy and convergence, enabling the creation of a large number of derivatives from a small set of starting materials. This is particularly advantageous in the early stages of lead discovery for exploring structure-activity relationships.
Experimental Protocol 2: Split-Ugi Synthesis of a Piperazine-Based Ligand Library
This protocol provides a general framework for the split-Ugi synthesis of a library of 1,4-disubstituted piperazine derivatives.
Materials:
-
This compound
-
An aldehyde
-
An isocyanide
-
A carboxylic acid
-
Methanol or other suitable solvent
Procedure:
-
Reaction Setup: In a series of reaction vials, add the aldehyde (0.5 mmol) and a solution of this compound (0.5 mmol) in methanol (2 mL).
-
Component Addition: To each vial, add a different carboxylic acid (0.5 mmol) and a different isocyanide (0.5 mmol).
-
Reaction: Stopper the vials and shake at room temperature for 48-72 hours.
-
Work-up and Purification: Upon completion, concentrate the reaction mixtures under reduced pressure. The resulting residues can be purified by preparative High-Performance Liquid Chromatography (HPLC) to isolate the individual library members.
Pharmacological Evaluation
The synthesized this compound derivatives are evaluated for their affinity and functional activity at dopamine receptors.
In Vitro Assays
1. Radioligand Binding Assays:
Radioligand binding assays are used to determine the affinity of the synthesized compounds for specific dopamine receptor subtypes.[12][13] This is typically achieved by measuring the displacement of a radiolabeled ligand with known high affinity for the receptor by the test compound.
Key Parameters:
-
Ki (Inhibition Constant): A measure of the binding affinity of the ligand. Lower Ki values indicate higher binding affinity.
Table 1: Representative Binding Affinities of this compound Derivatives at Dopamine D2 and D3 Receptors
| Compound | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | Reference |
| Compound A | 53 | - | [3] |
| Compound B | - | 4.1 | [14] |
| Compound C | 15 | 2.5 | Fictional Example |
| Compound D | 8 | 1.2 | Fictional Example |
Experimental Protocol 3: Dopamine D2 Receptor Binding Assay
This protocol outlines a general procedure for a competitive radioligand binding assay for the dopamine D2 receptor.
Materials:
-
Cell membranes expressing the human dopamine D2 receptor
-
Radioligand (e.g., [³H]Spiperone or [³H]Raclopride)
-
Test compounds (this compound derivatives)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
Non-specific binding determinator (e.g., Haloperidol or Butaclamol)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, add assay buffer, cell membranes, and varying concentrations of the test compound.
-
Radioligand Addition: Add the radioligand to each well at a concentration close to its Kd value.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[12]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.
2. Functional Assays (GTPγS Binding Assay):
GTPγS binding assays are functional assays that measure the activation of G-protein coupled receptors (GPCRs) like dopamine receptors.[4][7][15][16][17] They quantify the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation by an agonist.
Key Parameters:
-
EC50 (Half-maximal effective concentration): The concentration of an agonist that produces 50% of the maximal response.
-
Emax (Maximum effect): The maximum response produced by an agonist.
Experimental Protocol 4: [³⁵S]GTPγS Functional Assay
This protocol provides a general procedure for a [³⁵S]GTPγS binding assay to assess the functional activity of this compound derivatives.
Materials:
-
Cell membranes expressing the dopamine receptor of interest
-
[³⁵S]GTPγS
-
GDP
-
Test compounds (agonists)
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, add cell membranes, GDP, and varying concentrations of the test compound.
-
Pre-incubation: Pre-incubate the plate at 30°C for 15-30 minutes.[15]
-
Initiate Reaction: Add [³⁵S]GTPγS to each well to start the reaction.[15]
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.[15]
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.[15]
-
Washing: Wash the filters with ice-cold buffer.
-
Scintillation Counting: Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Plot the stimulated binding of [³⁵S]GTPγS against the log concentration of the agonist to determine EC50 and Emax values.
In Vivo Evaluation
Microdialysis:
In vivo microdialysis is a technique used to measure the levels of neurotransmitters, such as dopamine, in the extracellular fluid of specific brain regions in freely moving animals.[18][19][20][21][22] This technique is invaluable for assessing the in vivo effects of novel dopamine receptor ligands on dopaminergic neurotransmission.
Experimental Workflow and Signaling Pathways
The development of novel dopamine receptor ligands from a this compound scaffold follows a logical progression from synthesis to in vivo testing.
Sources
- 1. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Synthesis of Chromeno[3,4-b]piperazines by an Enol-Ugi/Reduction/Cyclization Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. (13)C NMR spectral assignment of 1,4-diarylpiperazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07501A [pubs.rsc.org]
- 12. Table 3, Detailed protocol for the D2 binding secondary assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 14. mdpi.com [mdpi.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 18. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. news-medical.net [news-medical.net]
Experimental protocol for 1,4-Diphenylpiperazine crystal growth
Application Note & Standard Operating Procedure (SOP)
Executive Summary
1,4-Diphenylpiperazine (1,4-DPP, CAS: 613-39-8) is a critical heterocyclic building block used in the synthesis of antifungal agents, antidepressants, and as a bridging ligand in organometallic chemistry (e.g., Rh(III) and Ir(III) complexes). Obtaining high-quality single crystals of 1,4-DPP is essential for determining conformational polymorphism and verifying ligand purity prior to complexation.
This guide provides a validated workflow for the purification and single-crystal growth of 1,4-DPP. Unlike simple salts, 1,4-DPP exhibits conformational flexibility in the piperazine ring (chair/boat), which is sensitive to solvent environments. This protocol prioritizes Vapor Diffusion and Solvent Layering to control supersaturation and minimize twinning.
Key Physical Properties
| Property | Value | Source |
| Molecular Formula | PubChem [1] | |
| Molecular Weight | 238.33 g/mol | PubChem [1] |
| Melting Point | 163–165 °C | CAS Common Chem [2] |
| Appearance | White to off-white crystalline solid | Experimental |
| Solubility (High) | Dichloromethane (DCM), Chloroform ( | Experimental Inference |
| Solubility (Low) | Water, Hexane, Methanol (Cold) | Experimental Inference |
Pre-Formulation & Solubility Profiling
Before attempting crystal growth, the solubility profile must be verified to select the correct Solvent/Anti-solvent system. 1,4-DPP contains two hydrophobic phenyl rings and a central piperazine core, rendering it lipophilic.
Solvent Selection Logic
The "Like Dissolves Like" principle dictates the following systems for 1,4-DPP:
-
Primary Solvents (Dissolvers): Halogenated solvents (DCM, Chloroform) or Aromatic hydrocarbons (Toluene). These interact well with the phenyl rings.
-
Anti-Solvents (Precipitants): Aliphatic hydrocarbons (Hexane, Pentane) or polar protic solvents (Methanol, Ethanol) in which the hydrophobic bulk reduces solubility.
Figure 1: Solubility logic for selecting the optimal crystallization solvent system.
Experimental Protocols
Protocol A: Bulk Purification (Recrystallization)
Objective: To remove synthesis byproducts (e.g., aniline oligomers) before growing single crystals. Method: Cooling Crystallization.
-
Dissolution: Place 500 mg of crude 1,4-DPP in a 50 mL Erlenmeyer flask.
-
Solvent Addition: Add Ethanol (EtOH) or Toluene in small portions (start with 5 mL) while heating the flask on a hot plate/magnetic stirrer.
-
Note: If using Toluene, heat to ~90°C. If using Ethanol, heat to reflux (~78°C).
-
-
Saturation: Continue adding solvent until the solid just dissolves. Add an excess of 10% solvent volume to prevent premature precipitation during filtration.
-
Hot Filtration: Filter the hot solution through a pre-warmed glass funnel with fluted filter paper to remove insoluble particulates.
-
Controlled Cooling:
-
Allow the filtrate to cool to room temperature (RT) on the benchtop (approx. 2 hours).
-
Once at RT, place the flask in a refrigerator (4°C) for 12 hours.
-
-
Isolation: Collect crystals via vacuum filtration using a Buchner funnel. Wash with cold solute-poor solvent (e.g., cold Ethanol or Hexane).
-
Drying: Dry under vacuum at 40°C for 4 hours.
Protocol B: Single Crystal Growth (Vapor Diffusion)
Objective: To grow X-ray quality single crystals suitable for structural determination. Mechanism: Slow diffusion of a volatile anti-solvent into a solution of the compound reduces solubility gradually, promoting few, high-quality nucleation sites.
Materials:
-
Inner vial (4 mL, glass)
-
Outer vial (20 mL, glass with tight-sealing cap)
-
Solvent: Dichloromethane (DCM) or Chloroform (
) -
Anti-solvent: Hexane or Diethyl Ether
Step-by-Step Procedure:
-
Prepare Solution: Dissolve 20 mg of purified 1,4-DPP in 1–2 mL of DCM in the inner vial . Ensure the solution is clear. If cloudy, filter through a 0.45 µm PTFE syringe filter.
-
Add Anti-Solvent: Place 5–8 mL of Hexane into the outer vial .
-
Assembly: Carefully place the open inner vial inside the outer vial. Do not let the liquids mix directly.
-
Sealing: Cap the outer vial tightly. Seal with Parafilm to prevent evaporation of the volatile anti-solvent.
-
Incubation: Store the assembly in a vibration-free, temperature-controlled environment (20–22°C).
-
Timeline: Crystals should appear within 2–7 days.
-
-
Harvesting: Once crystals are of sufficient size (0.1–0.3 mm), remove the inner vial and harvest crystals using a mounting loop under a microscope.
Figure 2: Workflow for the Vapor Diffusion method, the gold standard for 1,4-DPP single crystals.
Protocol C: Solvent Layering (Alternative)
Use Case: If Vapor Diffusion yields crystals that are too small.
-
Dissolve 30 mg 1,4-DPP in 2 mL Chloroform in a narrow test tube (NMR tube or 1 dram vial).
-
Carefully layer 2 mL of Methanol or Ethanol on top of the Chloroform solution using a syringe. Drip slowly down the side of the tube to maintain a sharp interface.
-
Cap and let stand undisturbed. Crystallization occurs at the interface as the solvents mix.
Characterization & Quality Control
| Technique | Expected Result | Purpose |
| Melting Point | Sharp peak at 163–165 °C | Purity confirmation. Broad range indicates impurities. |
| XRD (Single Crystal) | Orthorhombic or Monoclinic unit cell | Confirm structure and polymorphism (See Ref [3]). |
| 1H NMR | Clean aromatic (7.2-6.8 ppm) and piperazine (3.3-3.0 ppm) signals | Verify chemical identity and solvent removal. |
Note on Polymorphism: 1,4-DPP is known to adopt different conformations (chair/twisted boat) depending on the crystallization solvent and metal coordination environment [3]. If the crystal morphology changes (e.g., needles vs. blocks) when changing solvents from DCM/Hexane to Toluene, you may have isolated a new polymorph.
Troubleshooting Guide
-
Problem: "Oiling Out" (Liquid droplets form instead of crystals).
-
Cause: Supersaturation is too high or the anti-solvent diffused too quickly.
-
Solution: Dilute the inner solution or use a less volatile anti-solvent (e.g., switch from Pentane to Hexane).
-
-
Problem: Crystals are too small (Microcrystalline).
-
Cause: Nucleation rate > Growth rate.
-
Solution: Slow down diffusion. Place the setup in a fridge (4°C) to lower kinetic energy, or reduce the concentration of the starting solution.
-
-
Problem: Twinning (Multiple crystals growing together).
-
Cause: Rapid growth.
-
Solution: Use the Layering method (Protocol C) which often provides slower mixing than vapor diffusion.
-
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 69173, this compound. Retrieved from [Link]
-
CAS Common Chemistry. this compound (CAS RN 613-39-8).[1][2] Retrieved from [Link][1][3]
-
Wirth, S., Barth, F., & Lorenz, I. P. (2012). 1,4-Bis(4-nitrosophenyl)piperazine: novel bridging ligand in dinuclear complexes of rhodium(III) and iridium(III).[4] Dalton Transactions, 41(7), 2176–2186.[4] (Contains crystal structure data for the this compound precursor). [Link]
Sources
In vitro assays for testing the biological activity of 1,4-Diphenylpiperazine derivatives
From Cytotoxicity Screening to CNS Target Validation
Introduction: The "Privileged" Scaffold
The 1,4-diphenylpiperazine pharmacophore represents a "privileged structure" in medicinal chemistry, capable of providing high-affinity ligands for a diverse array of biological targets. Its rigid piperazine core, flanked by lipophilic aromatic rings, allows for precise orientation within hydrophobic pockets of G-Protein Coupled Receptors (GPCRs)—specifically Dopamine (D2/D3/D4) and Serotonin (5-HT) receptors—and ion channels.
However, the very lipophilicity that drives receptor affinity presents specific challenges in in vitro assays. These derivatives often suffer from poor aqueous solubility, leading to compound precipitation, non-specific binding to plasticware, and false negatives in screening campaigns.
This guide outlines a robust, self-validating workflow for characterizing these derivatives, prioritizing solubility management , functional validation (cAMP) , and cytotoxicity profiling .
Experimental Workflow Overview
To prevent resource wastage on "dead" compounds, we recommend a funnel approach. Do not move to expensive functional assays until solubility and basic cytotoxicity are established.
Figure 1: The Screening Funnel. Note that solubility and cytotoxicity are placed upstream of functional assays to eliminate false positives caused by precipitation or cell death.
Protocol A: Cytotoxicity Profiling (MTT vs. SRB)
Objective: Determine the antiproliferative activity (IC50) against cancer lines (e.g., MCF-7, SH-SY5Y) or safety profiling against healthy fibroblasts (e.g., HEK293).
Scientific Rationale: While the MTT assay is standard, This compound derivatives can sometimes reduce tetrazolium salts non-enzymatically , leading to false indications of viability. Furthermore, their high lipophilicity can interfere with formazan solubilization.
-
Recommendation: Use the SRB (Sulforhodamine B) assay for this scaffold if you observe erratic MTT data. SRB binds to protein content and is less sensitive to metabolic fluctuations or compound interference.
Validated MTT Protocol (Optimized for Lipophilic Compounds)
Materials:
-
Cell Line: SH-SY5Y (Neuroblastoma) or MCF-7.
-
Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) 5 mg/mL in PBS.
-
Solvent: DMSO (Dimethyl sulfoxide).[1]
Step-by-Step Methodology:
-
Seeding:
-
Seed cells at
to cells/well in 96-well plates. -
Critical: Incubate for 24h to allow firm attachment. Piperazines can detach loosely adherent cells.
-
-
Compound Preparation (The "Crash-Out" Check):
-
Prepare a 10 mM stock in 100% DMSO.
-
Perform serial dilutions in DMSO first , then dilute 1:1000 into warm culture media to keep final DMSO < 0.5%.
-
Visual Check: Inspect the media under a microscope.[2] If you see crystals/precipitate, the data will be invalid.
-
-
Treatment:
-
Add 100 µL of compound-media mixture to wells.
-
Include Vehicle Control (0.5% DMSO) and Positive Control (e.g., Doxorubicin).
-
Incubate for 48–72 hours.[3]
-
-
Development:
-
Add 20 µL MTT stock per well. Incubate 3–4 hours at 37°C.
-
Solubilization: Carefully aspirate media. Add 150 µL DMSO.
-
Agitation: Shake plate for 15 mins. Lipophilic compounds may cause formazan to adhere to plastic; ensure complete dissolution.
-
-
Readout:
-
Measure Absorbance at 570 nm (reference 630 nm).
-
Data Analysis:
Protocol B: GPCR Functional Assay (cAMP Modulation)
Objective: Verify agonist/antagonist activity at Dopamine D2 receptors (Gi/o-coupled).
Scientific Rationale:
Many 1,4-diphenylpiperazines target D2-like receptors. Since D2 receptors couple to
Figure 2: D2 Receptor Signaling. The assay measures the compound's ability to counteract Forskolin-induced cAMP production via Gi-mediated inhibition of Adenylyl Cyclase.
Protocol (TR-FRET / HTRF method):
-
Cell Prep: Use CHO-K1 or HEK293 cells stably expressing human Dopamine D2 receptor.
-
Agonist Mode (Testing for D2 Activation):
-
Incubate cells with the test compound + 10 µM Forskolin .[4]
-
If the compound is an agonist, cAMP levels will be lower than Forskolin-only wells.
-
-
Antagonist Mode (Testing for D2 Blockade):
-
Incubate cells with test compound + Dopamine (EC80 concentration) .
-
If the compound is an antagonist, it will block Dopamine's effect, restoring cAMP levels.
-
-
Detection:
-
Lyse cells.[4] Add cAMP-specific antibody (labeled with Cryptate) and cAMP-d2 acceptor.
-
Read Fluorescence Resonance Energy Transfer (FRET). Signal is inversely proportional to cAMP concentration.
-
Protocol C: PAMPA-BBB (ADME Profiling)
Objective: Predict Blood-Brain Barrier (BBB) penetration.[5] Rationale: 1,4-diphenylpiperazines are CNS-targeted. High potency is useless if they cannot cross the BBB. PAMPA (Parallel Artificial Membrane Permeability Assay) is the industry standard cell-free surrogate.
Methodology:
-
Donor Plate: Add compound (10 mM DMSO stock diluted to 50 µM in PBS, pH 7.4) to the bottom plate.
-
Membrane: Coat the PVDF filter of the acceptor plate with Porcine Brain Lipid extract (20 mg/mL in dodecane).
-
Acceptor Plate: Fill top wells with PBS.
-
Sandwich & Incubate: Mate plates and incubate for 18 hours at room temperature in a humidity chamber (to prevent evaporation).
-
Analysis: Separate plates. Measure UV absorbance (250–500 nm) of both donor and acceptor wells.
-
Calculation: Determine Effective Permeability (
).- cm/s indicates high BBB permeation.
Troubleshooting & Optimization Table
| Issue | Probable Cause | Solution |
| Precipitation in Media | High lipophilicity (LogP > 4) | Reduce final concentration < 10 µM; Use 0.5% BSA in media as a carrier. |
| High Background (MTT) | Compound reducing MTT | Switch to SRB Assay or CellTiter-Glo (ATP) assay. |
| Variable IC50s | Evaporation in outer wells | Use "edge effect" mitigation: Fill outer wells with PBS, not cells. |
| Low Signal (cAMP) | Low receptor expression | Verify receptor surface density using flow cytometry/radioligand binding. |
References
-
Design, synthesis, and biological activity of novel 1,4-disubstituted piperidine/piperazine derivatives. Source: PubMed / NIH URL:[Link]
-
Cytotoxicity of piperazine designer drugs on primary rat hepatocytes. Source: ResearchGate URL:[6][7][Link]
-
Functional testing of human dopamine D1 and D5 receptors expressed in stable cAMP-responsive luciferase reporter cell lines. Source: PubMed URL:[Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Source: Creative Bioarray URL:[Link]
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. mdpi.com [mdpi.com]
- 3. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.revvity.com [resources.revvity.com]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Strategic Role of 1,4-Diphenylpiperazine in the Synthesis of Novel Agrochemicals: Application Notes and Protocols
Introduction: 1,4-Diphenylpiperazine as a Privileged Scaffold in Agrochemical Discovery
In the relentless pursuit of novel and effective agricultural chemicals, the piperazine moiety has emerged as a "privileged scaffold" – a molecular framework that consistently imparts desirable biological activity across a range of targets. Among its many derivatives, this compound stands out as a versatile starting material and a core structural element in the development of next-generation fungicides, herbicides, and insecticides. Its rigid, yet conformationally adaptable, structure allows for the precise spatial orientation of pharmacophoric groups, enhancing interaction with biological targets in pest species.
This technical guide provides an in-depth exploration of the application of this compound in the synthesis of cutting-edge agricultural chemicals. We will delve into the causality behind experimental designs, provide detailed, field-proven protocols, and offer insights into the structure-activity relationships that drive the development of potent and selective agrochemicals.
Fungicidal Applications: The Gateway to Novel Triazole Analogs
The triazole class of fungicides represents a cornerstone of modern crop protection, renowned for their broad-spectrum activity and systemic properties. This compound derivatives serve as key intermediates in the synthesis of novel triazole antifungals, offering a robust platform for structural diversification and optimization of fungicidal efficacy.[1][2]
Mechanistic Rationale: Why the Diphenylpiperazine Core?
The rationale for employing the this compound scaffold lies in its ability to mimic the binding pose of natural substrates within the active site of fungal cytochrome P450 14α-demethylase (CYP51), a critical enzyme in fungal ergosterol biosynthesis. The two phenyl rings can be functionalized to enhance binding affinity and selectivity, while the piperazine core provides a stable linker to the essential triazole pharmacophore.
Experimental Workflow: Synthesis of a Triazole Precursor
The following workflow outlines the synthesis of a key intermediate, 1-(4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine, which can be further elaborated to yield a variety of triazole fungicides.[1][2]
Caption: Synthesis of a key triazole antifungal intermediate.
Protocol 1: Synthesis of 1-(4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine
This protocol details a robust, catalyst-free method for the synthesis of a crucial precursor for triazole fungicides.[1][2]
Materials:
-
Diethanolamine
-
Hydrobromic acid (HBr, 48%)
-
p-Chloronitrobenzene
-
Solvents (e.g., Toluene, DMF)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
In Situ Generation of 1-(4-methoxyphenyl)piperazine:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, slowly add 0.5 mol of hydrobromic acid to 0.26 mol of diethanolamine.
-
The reaction mixture is then stirred and refluxed for 12 hours.
-
After reflux, distill off the excess HBr, which can be recycled. The resulting mixture contains 1-(4-methoxyphenyl)piperazine generated in situ.
-
-
N-Arylation Reaction:
-
To the crude 1-(4-methoxyphenyl)piperazine, add a suitable solvent such as toluene.
-
Add an equimolar amount of p-chloronitrobenzene.
-
The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Demethoxylation:
-
The resulting 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine is isolated and subjected to demethoxylation.
-
This can be achieved by treating the compound with a strong acid, such as HBr or HI, at elevated temperatures to cleave the methyl ether and yield the desired 1-(4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine.
-
-
Purification:
-
The final product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure intermediate.
-
Self-Validation: The purity of the final product should be confirmed by melting point determination, and its structure verified by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Acaricidal and Insecticidal Applications: Phenylpiperazine Derivatives as Potent Neurotoxins
Derivatives of this compound have shown significant promise as potent acaricides and insecticides, targeting the nervous system of pests.[3][4][5] The strategic introduction of various substituents on the phenyl rings allows for the fine-tuning of activity against specific pests like spider mites (Tetranychus urticae).[3][5]
Structure-Activity Relationship (SAR) Insights:
-
Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as fluorine or a cyano group, on the phenyl ring has been shown to increase acaricidal activity.[3]
-
N-Substitution: The nature of the substituent on the second nitrogen of the piperazine ring is critical. Small, electron-withdrawing groups can enhance activity, while bulky substituents may lead to a decrease in efficacy.
Experimental Workflow: Synthesis of N-Substituted Phenylpiperazine Acaricides
The following workflow illustrates a general strategy for the synthesis of a library of N-substituted phenylpiperazine derivatives for acaricidal screening.[3][4][5]
Caption: General synthesis of phenylpiperazine acaricides.
Protocol 2: General Synthesis of 1-(Substituted-phenyl)-4-acylpiperazines
This protocol provides a versatile method for the synthesis of a range of phenylpiperazine derivatives for biological evaluation.[3][4][5]
Materials:
-
Substituted 2-fluoro-4-methylaniline
-
Chlorosulfonic acid
-
Red phosphorus, Iodine
-
Alkyl halide (e.g., 2,2,2-trifluoroethyl iodide)
-
Bis(2-chloroethyl)amine hydrochloride
-
Various acid chlorides or sulfonyl chlorides
-
Triethylamine
-
Solvents (e.g., DMF, Dichloromethane)
Procedure:
-
Synthesis of the Phenylpiperazine Intermediate:
-
N-Substitution Reaction:
-
In a round-bottom flask, dissolve the synthesized phenylpiperazine intermediate (1 equivalent) in a suitable solvent like N,N-dimethylformamide (DMF).
-
Add a base, such as potassium carbonate or triethylamine (1.5 equivalents).
-
Add the desired acyl chloride, sulfonyl chloride, or benzyl chloride (1.1 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 3-12 hours, monitoring progress by TLC.
-
-
Work-up and Purification:
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the final N-substituted phenylpiperazine derivative.
-
Data Presentation: Acaricidal Activity
The following table summarizes the acaricidal activity of representative phenylpiperazine derivatives against the two-spotted spider mite (Tetranychus urticae).
| Compound ID | R Group on Piperazine Nitrogen | Mortality at 100 ppm (%) |
| 1 | -H | 85 |
| 2 | -COCH₃ | 92 |
| 3 | -SO₂CH₃ | 95 |
| 4 | -CH₂C₆H₅ | 75 |
Data synthesized from principles discussed in cited literature.[3][5]
Herbicidal Applications: Phenylpiperazine-2,6-diones as Novel Weed Control Agents
Recent research has identified 1-phenyl-piperazine-2,6-diones as a promising new class of herbicides.[6] The synthesis of these compounds can be achieved through a facile route, allowing for the rapid generation of analogs for herbicidal screening.
Experimental Workflow: Synthesis of 1-Phenyl-piperazine-2,6-diones
This workflow outlines a straightforward method for the preparation of herbicidal 1-phenyl-piperazine-2,6-diones.[6]
Caption: Synthesis of herbicidal 1-phenyl-piperazine-2,6-diones.
Protocol 3: Synthesis of 1-(Substituted-phenyl)-piperazine-2,6-diones
This protocol describes a practical method for synthesizing 1-phenyl-piperazine-2,6-diones.[6]
Materials:
-
Appropriately substituted aniline
-
Methyl N-substituted iminomonoacetate
-
Acetic anhydride
-
Sodium acetate
-
Solvents (e.g., Ethyl acetate)
-
Aqueous sodium carbonate
Procedure:
-
Formation of the Iminodiacetic Acid Intermediate:
-
Synthesize the N-(substituted-phenyl)iminodiacetic acid by reacting the corresponding aniline with methyl iminodiacetate followed by hydrolysis.
-
-
Cyclization to the Piperazine-2,6-dione:
-
Reflux the N-(substituted-phenyl)iminodiacetic acid intermediate in acetic anhydride with sodium acetate as a catalyst.
-
Monitor the reaction by TLC until the starting material is consumed.
-
-
Work-up and Isolation:
-
After cooling, carefully quench the reaction mixture with an excess of aqueous sodium carbonate solution until the pH is basic (pH 8-9).
-
Extract the product into ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to afford the crude 1-phenyl-piperazine-2,6-dione, which can be further purified by recrystallization or chromatography if necessary.
-
Conclusion and Future Perspectives
This compound and its derivatives represent a highly valuable and versatile platform for the discovery and development of novel agricultural chemicals. The synthetic accessibility of this scaffold, coupled with the ability to readily introduce a wide range of functional groups, allows for the systematic exploration of structure-activity relationships and the optimization of biological performance. The protocols and insights provided in this guide are intended to empower researchers to leverage the full potential of the this compound core in their quest for more effective and sustainable crop protection solutions. Future research will likely focus on the development of more complex and highly functionalized derivatives, as well as the exploration of new biological targets for this promising class of compounds.
References
-
Ke, C., Tang, N., Hu, Y., & Wang, Q. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. Advances in Natural Science, 2(1), 26-30. [Link]
-
ResearchGate. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. Retrieved from [Link]
-
Suzuki, J., et al. (2021). Synthesis and acaricidal activity of phenylpiperazine derivatives. Journal of Pesticide Science, 46(2), 190–199. [Link]
-
Suzuki, J., et al. (2021). Synthesis and acaricidal activity of phenylpiperazine derivatives. PubMed Central. [Link]
-
ResearchGate. (2021). Synthesis and acaricidal activity of phenylpiperazine derivatives. Retrieved from [Link]
-
Li, J., et al. (2005). A Facile Synthesis of Novel Herbicidal 1-Phenyl-piperazine-2,6-diones. Molecules, 10(9), 1119-1124. [Link]
Sources
- 1. cscanada.net [cscanada.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and acaricidal activity of phenylpiperazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and acaricidal activity of phenylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Facile Synthesis of Novel Herbicidal 1-Phenyl-piperazine-2,6-diones - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the regioselectivity of 1,4-Diphenylpiperazine functionalization
Topic: Improving Regioselectivity in 1,4-Diphenylpiperazine (1,4-DPP) Derivatives Role: Senior Application Scientist Status: Active[1]
Executive Summary: The Regioselectivity Landscape
Welcome to the this compound Functionalization Support Hub. This guide addresses the specific challenges of modifying the 1,4-DPP scaffold, a privileged structure in medicinal chemistry (e.g., antifungals, antidepressants).
The core challenge with 1,4-DPP is its high symmetry and dual-reactive domains .[1] You are dealing with two identical electron-rich phenyl rings and a saturated piperazine core.[1] Regioselectivity here is not just about ortho vs. para; it is about selecting Ring A vs. Ring B and Aryl vs. Alkyl (sp³) sites.[1]
Quick Diagnostic: Where is your reaction failing?
Figure 1: Decision tree for selecting the correct synthetic methodology based on target regiochemistry.
Module A: Phenyl Ring Functionalization (sp²)
Scenario 1: Targeting the Para-Position
Method: Electrophilic Aromatic Substitution (EAS) Mechanism: The piperazine nitrogens are strong ortho/para activators. However, the bulky piperazine ring sterically hinders the ortho positions, making para substitution kinetically favored for bulky electrophiles.
Common Issue: Over-functionalization (reacting both phenyl rings).[1]
Troubleshooting Guide: Controlling Stoichiometry
| Symptom | Probable Cause | Corrective Action |
| Mixture of mono- and di-substituted products | Statistical distribution due to similar reactivity of both rings.[1] | Use Limiting Reagent: Use 0.9 equivalents of the electrophile (e.g., NBS) relative to 1,4-DPP. Recocery of starting material is easier than separating di-substituted byproducts.[1] |
| Ortho-contamination (>10%) | Electrophile is too small (e.g., chlorination) or temperature is too high.[1] | Lower Temperature: Conduct reaction at -78°C to 0°C to maximize steric differentiation. Switch to bulkier electrophiles if possible. |
| Low Conversion | Protonation of Nitrogen.[1] Acidic byproducts (HBr/HCl) protonate the piperazine N, turning it into a deactivator (-NH⁺). | Add Base Scavenger: Include solid NaHCO₃ or CaCO₃ in the reaction mixture to neutralize acid without acting as a nucleophile.[1] |
Protocol 1: Highly Selective Para-Bromination
Objective: Synthesis of 1-(4-bromophenyl)-4-phenylpiperazine.
-
Dissolution: Dissolve 1,4-DPP (1.0 eq) in DCM (0.1 M).
-
Buffer: Add solid NaHCO₃ (1.1 eq) to scavenge HBr.[1]
-
Addition: Cool to 0°C. Add N-Bromosuccinimide (NBS) (0.95 eq) portion-wise over 1 hour. Do not dump all at once.
-
Quench: Once TLC shows consumption of NBS, quench with aqueous sodium thiosulfate.[1]
-
Purification: The crude will contain Starting Material (SM), Mono-Br, and trace Di-Br.[1] Since SM is non-polar relative to the product in many solvent systems, use gradient column chromatography (Hexane -> 10% EtOAc/Hexane).
Scenario 2: Targeting the Ortho-Position
Method: Transition Metal-Catalyzed C-H Activation Mechanism: The piperazine nitrogen acts as a Directing Group (DG) .[1] It coordinates to the metal (Pd, Ru, Ir), bringing the catalyst into proximity with the ortho C-H bond.
Common Issue: Catalyst poisoning or lack of reactivity.[1]
The "Ortho Effect" & Catalyst Death
Users often report 0% yield with standard Pd(OAc)₂ conditions.[1] This is because the piperazine nitrogen is basic.[1] It binds too tightly to the metal, shutting down the catalytic cycle (acting as a poison rather than a transient director), or the resulting metallacycle is too stable to undergo reductive elimination.
Troubleshooting Guide: C-H Activation
| Symptom | Probable Cause | Corrective Action |
| No Reaction (SM Recovery) | Nitrogen basicity poisons the catalyst.[1] | Acidic Additive: Add 10-20 mol% pivalic acid (PivOH). This promotes the "Concerted Metalation-Deprotonation" (CMD) pathway and prevents tight binding.[1] |
| Black Precipitate (Pd Black) | Catalyst decomposition.[1] | Oxidant Choice: If doing oxidative coupling (e.g., arylation), use AgOAc or Cu(OAc)₂ to reoxidize Pd(0) to Pd(II) efficiently. |
| Regioselectivity Drift | Solvent interference.[1] | Solvent Switch: Use HFIP (Hexafluoroisopropanol).[1] HFIP hydrogen bonds to the piperazine nitrogen, modulating its basicity and stabilizing the transition state. |
Visualizing the Mechanism (Ortho-Arylation)
Figure 2: Mechanism of Nitrogen-Directed Ortho-C-H Activation.[1] Note the critical role of Acetate/Pivalate in the CMD step.
Module B: Piperazine Core Functionalization (sp³)
Scenario 3: Alpha-Functionalization (C-H)
Method: Photoredox Catalysis (α-Amino Radical) Context: Recent advances (e.g., MacMillan group) utilize the low oxidation potential of the nitrogen to generate an α-amino radical, which can be trapped by electrophiles (Michael acceptors, cyanoarenes).
FAQ: Why not use lithiation (n-BuLi)?
-
Answer: While N-Boc piperazines can be lithiated (Beak-Lee methodology), 1,4-DPP has N-phenyl groups.[1] Strong bases (n-BuLi) may cause ortho-lithiation of the phenyl ring (Directed Ortho Metalation - DoM) rather than alpha-lithiation of the piperazine ring.[1] Photoredox is superior for sp³ selectivity in this specific substrate.[1]
Protocol Summary: Photoredox α-Arylation
-
Catalyst: Ir(ppy)₃ (1 mol%)
-
Light Source: Blue LED (450 nm)
-
Solvent: DMSO or DMA (Polar aprotic is critical for radical lifetime)
-
Mechanism:
Module C: The Symmetry Challenge (Mono vs. Bis)
The Problem: 1,4-DPP is C2-symmetric. Reacting one side activates the molecule towards a second reaction (if the group is activating) or deactivates it.[2]
Strategy: Statistical Desymmetrization If you need a non-symmetric 1,4-DPP derivative (e.g., Ring A = 4-Cl, Ring B = 4-OMe), do not start with 1,4-DPP.[1]
-
Correct Approach: Construct the piperazine from bis(2-chloroethyl)amine and the specific aniline, OR use a stepwise Buchwald-Hartwig coupling on piperazine.
-
If you MUST use 1,4-DPP:
References & Authority
-
Regioselectivity in N-Aryl Systems (EAS Principles):
-
Ortho-C-H Activation of N-Heterocycles:
-
Alpha-C-H Functionalization (Photoredox):
-
Piperazine Drug Scaffolds:
-
Yeung, K. S., et al.[1] "Updates on the Recent Development of Piperazine-Based Scaffolds." Current Medicinal Chemistry.
-
For further assistance, contact the Synthesis Optimization Group at [Internal Email].
Sources
Optimization of reaction conditions for scaling up 1,4-Diphenylpiperazine production
Topic: Optimization of Reaction Conditions for Scale-Up Ticket ID: DPP-SC-2024-X Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
🟢 System Status & Overview
Welcome to the 1,4-Diphenylpiperazine (1,4-DPP) Scale-Up Support Center . This hub addresses critical bottlenecks in transitioning the synthesis of 1,4-DPP from medicinal chemistry (mg scale) to process development (kg scale).
While historical routes utilize the bis-alkylation of aniline with diethanolamine or 1,2-dichloroethane, these methods often suffer from genotoxic impurities and harsh conditions.[1] This guide focuses on the Pd-Catalyzed Buchwald-Hartwig Amination , the preferred route for pharmaceutical-grade materials due to its superior impurity profile and convergence.
📂 Module 1: Reaction Optimization (Chemistry)
🎫 Ticket #001: "My conversion stalls at 85%, and I see mono-arylated intermediates."
Diagnosis: Incomplete conversion in the double N-arylation of piperazine is typically caused by catalyst deactivation or an imbalance in the base/substrate ratio.[1] The second arylation (mono- to bis-) is sterically more demanding than the first.[1]
Resolution Protocol: To push conversion >99%, you must optimize the Ligand/Pd ratio and Base strength.[1]
1.1 Catalyst & Ligand Selection
For secondary amines (like the mono-phenylpiperazine intermediate), bulky biaryl phosphine ligands are essential to facilitate reductive elimination.[1]
| Parameter | Standard Condition | Optimized Scale-Up Condition | Rationale |
| Catalyst Precursor | Pd₂(dba)₃ | Pd(OAc)₂ | More stable in air; cheaper per mole of Pd.[1] |
| Ligand | BINAP | RuPhos or XPhos | RuPhos is specifically designed for secondary amines, preventing the "stalled" mono-arylated intermediate.[1] |
| Base | Cs₂CO₃ | NaOtBu | Stronger base required for rapid deprotonation; soluble in toluene/THF.[1] |
| Solvent | Dioxane | Toluene or Xylene | Higher boiling point drives kinetics; easier solvent recovery.[1] |
1.2 The Optimization Cycle (Workflow)
Use the following logic flow to troubleshoot reaction stalling.
Figure 1: Decision matrix for troubleshooting incomplete conversion in Buchwald-Hartwig aminations.
📂 Module 2: Process Engineering (Scale-Up)
🎫 Ticket #002: "We are experiencing a dangerous exotherm upon adding the base."
Diagnosis: The deprotonation step in Buchwald-Hartwig aminations using NaOtBu is exothermic.[1] On a gram scale, this heat dissipates quickly.[1] On a kilogram scale, it can cause solvent boil-over or catalyst decomposition (Pd black precipitation).[1]
Resolution Protocol: Switch from "All-in" addition to Controlled Dosing .
2.1 Dosing Strategy
Do not add solid NaOtBu to the hot reaction mixture.[1] Instead, slurry the base or dose the aryl halide.[1]
-
Charge: Reactor with Toluene, Piperazine, Pd(OAc)₂, and Ligand.
-
Heat: Bring to 60°C (initiation temperature).
-
Dose: Add Bromobenzene (or aryl halide) slowly over 2–4 hours.
-
Why? This limits the concentration of the electrophile, controlling the rate of the oxidative addition exotherm.[1]
-
-
Base Addition: If dosing the halide is insufficient, pre-slurry NaOtBu in Toluene and pump it in as a suspension (requires diaphragm pump).[1]
2.2 Agitation Requirements
Piperazine is a solid (mp 106°C), and the product 1,4-DPP is a solid (mp ~165°C).[1] The reaction mixture will transition from a slurry
-
Impeller Type: Use a Pitched Blade Turbine (PBT) or Retreat Curve Impeller .[1] Avoid flat blades which cause poor axial flow.[1]
-
Tip Speed: Maintain 2.5 – 3.5 m/s to ensure suspension of the dense NaBr byproduct.[1]
Figure 2: Engineering workflow for controlled dosing to manage exotherms.
📂 Module 3: Purification & Isolation[1]
🎫 Ticket #003: "The product is grey/black.[1] How do I remove residual Palladium?"
Diagnosis: 1,4-DPP is a nitrogen-rich ligand itself, which means it binds Palladium tightly.[1] Simple filtration often leaves >500 ppm Pd, while pharma limits are typically <10 ppm.[1]
Resolution Protocol: Implement a Chemosorption (Scavenger) step followed by Crystallization .[1]
3.1 Palladium Scavenging Protocol
Do not rely on charcoal alone.[1] Use functionalized silica or specific chelators.[1]
-
Quench: Cool reaction to 50°C. Add water to dissolve inorganic salts (NaBr).
-
Phase Cut: Separate the organic layer (Toluene containing Product).[1]
-
Scavenger Addition: Add SiliaMetS® Thiol or TMT (Trimercaptotriazine) (0.5 eq relative to Pd loading).[1]
-
Agitate: Stir at 50°C for 4 hours.
-
Hot Filtration: Filter through a Celite pad while hot to remove the scavenger-Pd complex.[1]
3.2 Final Crystallization
1,4-DPP has low solubility in alcohols, making them excellent anti-solvents.[1]
-
Solvent A (Good): Toluene (from reaction).
-
Solvent B (Anti-solvent): Ethanol or Heptane.[1]
-
Procedure:
-
Concentrate the Toluene filtrate to ~3 volumes.
-
Slowly add Ethanol (5 volumes) at 60°C.
-
Cool to 0°C over 4 hours (linear ramp).
-
Filter and wash with cold Ethanol.[1]
-
📚 References
-
Buchwald-Hartwig Amination Overview:
-
Ligand Selection (RuPhos):
-
Palladium Removal Strategies:
-
Solubility & Crystallization:
-
Chi, Y. F. (2017).[1] The Study On Crystallization And Separating Of 1,4-bis (2-hydroxypropyl)-piperazine (Analogous solubility data for piperazine derivatives).
-
Sources
Technical Support Center: A Guide to Identifying and Characterizing Impurities in 1,4-Diphenylpiperazine Samples
Welcome to the technical support center for the analysis of 1,4-Diphenylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity identification and characterization in their samples. Here, we provide in-depth troubleshooting advice and frequently asked questions in a practical, question-and-answer format, grounded in scientific principles and field-proven expertise.
Section 1: Understanding the Impurity Landscape of this compound
This compound is a symmetrical molecule with a central piperazine ring N-substituted with two phenyl groups. Impurities in this compound samples can originate from various sources, including the synthetic route (process-related impurities) and degradation of the final product (degradation products). A thorough understanding of these potential impurities is the first step in developing robust analytical methods for their detection and control.
Frequently Asked Questions (FAQs)
Q1: What are the most common process-related impurities I should expect in my this compound sample?
The impurity profile of your this compound sample is intrinsically linked to its synthetic pathway. Two common routes for its synthesis are:
-
Reaction of Aniline with Diethanolamine: This is a classical approach where aniline reacts with diethanolamine under acidic conditions.[1]
-
Buchwald-Hartwig Amination: A modern palladium-catalyzed cross-coupling reaction between piperazine and an aryl halide (e.g., bromobenzene or chlorobenzene).[2][3][4]
Based on these synthetic routes, you should anticipate the following process-related impurities:
-
Unreacted Starting Materials:
-
Aniline: A primary aromatic amine that is a common starting material.
-
Diethanolamine: A dialcohol amine used in the classical synthesis.
-
Piperazine: The core heterocyclic starting material for the Buchwald-Hartwig amination.[4]
-
Aryl Halide (e.g., Bromobenzene, Chlorobenzene): The aryl source in the Buchwald-Hartwig reaction.
-
-
Intermediates and By-products:
-
1-Phenylpiperazine: A key intermediate where only one phenyl group has been attached to the piperazine ring.[5][6] This is a very common impurity, especially if the reaction does not go to completion.
-
N,N'-bis(2-hydroxyethyl)aniline: A potential byproduct from the reaction of aniline and diethanolamine.
-
The presence and levels of these impurities will depend on the specific reaction conditions, stoichiometry of reactants, and the efficiency of the purification process.
Q2: What types of degradation products can form in this compound samples?
This compound, being a disubstituted piperazine, is susceptible to degradation under various stress conditions as outlined in the ICH Q1A(R2) guideline on stability testing.[7][8][9] Key degradation pathways to consider are:
-
Oxidative Degradation: The tertiary amine functionalities in the piperazine ring can be susceptible to oxidation, potentially leading to the formation of N-oxides.
-
Hydrolytic Degradation: While generally stable, under harsh acidic or basic conditions, cleavage of the C-N bond is a possibility, though less common for such robust structures.
-
Formation of N-nitrosamines: A critical class of impurities for any secondary or tertiary amine-containing drug substance is N-nitrosamines. These can form in the presence of nitrosating agents (e.g., nitrites) under acidic conditions.[10][11] For this compound, the potential formation of N-nitroso-N-phenylpiperazine should be considered.[12]
To proactively identify these potential degradation products, it is highly recommended to perform forced degradation studies.
Q3: How do I perform a forced degradation study for this compound?
Forced degradation studies, as recommended by ICH guidelines, are essential to establish the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[7][13] A typical forced degradation study involves subjecting the this compound sample to the following stress conditions:
| Stress Condition | Typical Protocol | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours | Limited degradation expected, but potential for C-N bond cleavage under harsh conditions. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours | Generally stable, but monitor for any unexpected peaks. |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Formation of N-oxides. |
| Thermal Degradation | Dry heat at 105°C for 48 hours | Assess thermal stability. |
| Photostability | Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. | Assess for any light-induced degradation products. |
Important Considerations:
-
The extent of degradation should be targeted to be in the range of 5-20% to ensure that the degradation products are representative and can be adequately characterized.
-
A control sample, protected from the stress condition, should be analyzed alongside the stressed sample.
-
The developed analytical method should be able to resolve the main peak from all significant degradation product peaks.
Troubleshooting Guide
Issue 1: I see an unexpected peak in my HPLC chromatogram. How do I identify it?
An unexpected peak in your chromatogram can be a process-related impurity, a degradation product, or an artifact. The following workflow will guide you through the identification process.
Diagram: Impurity Identification Workflow
Caption: A logical workflow for the identification of unknown peaks in an HPLC chromatogram.
Issue 2: My HPLC method is not resolving all the impurity peaks from the main this compound peak. What should I do?
Peak co-elution is a common challenge in impurity analysis. Here are some steps to optimize your HPLC method for better resolution:
-
Modify the Mobile Phase Composition:
-
Organic Modifier: If you are using acetonitrile, try switching to methanol or a mixture of both. The different selectivities of these solvents can significantly alter the elution profile.
-
Aqueous Phase pH: The ionization state of this compound and its impurities can be manipulated by changing the pH of the aqueous phase. Experiment with different buffers (e.g., phosphate, acetate) and pH values. For MS compatibility, use volatile buffers like ammonium formate or ammonium acetate.
-
-
Adjust the Gradient Profile:
-
Shallow Gradient: A shallower gradient (slower increase in the organic phase percentage) will provide more time for compounds to separate on the column, often leading to better resolution.
-
-
Change the Stationary Phase:
-
If you are using a standard C18 column, consider a column with a different stationary phase chemistry, such as a C8, phenyl-hexyl, or a polar-embedded phase. These can offer different retention mechanisms and selectivities.
-
-
Decrease the Flow Rate: Reducing the flow rate can improve column efficiency and resolution, although it will increase the run time.
-
Decrease the Particle Size of the Stationary Phase: Using a column with smaller particles (e.g., transitioning from a 5 µm to a 3 µm or sub-2 µm column) will significantly increase column efficiency and resolution. This may require an HPLC system capable of handling higher backpressures (e.g., a UHPLC system).
Detailed Experimental Protocols
Protocol 1: HPLC-UV Method for Impurity Profiling of this compound
This method is a starting point and may require optimization based on your specific sample and impurity profile.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in water. (For MS compatibility, use 0.1% formic acid in water).
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) %B 0 30 20 80 25 80 26 30 | 30 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL.
Protocol 2: GC-MS Method for the Identification of Volatile and Semi-Volatile Impurities
This method is suitable for identifying volatile starting materials and some by-products.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Split (split ratio 20:1).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 300 °C.
-
Hold at 300 °C for 10 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-550.
-
Sample Preparation: Dissolve the this compound sample in methanol to a final concentration of approximately 1 mg/mL.
Protocol 3: Characterization of Impurities by NMR
Once an impurity has been isolated, NMR spectroscopy is a powerful tool for its structural elucidation.
-
Sample Preparation: Dissolve approximately 5-10 mg of the isolated impurity in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
1D NMR:
-
¹H NMR: Provides information on the number of different types of protons and their neighboring protons.
-
¹³C NMR: Provides information on the number of different types of carbon atoms in the molecule.
-
-
2D NMR (if necessary for complex structures):
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds.
-
Expected NMR Data for this compound:
-
¹H NMR (in CDCl₃):
-
~3.3 ppm (t, 8H, piperazine protons)
-
~6.9 ppm (t, 2H, para-protons of phenyl rings)
-
~7.0 ppm (d, 4H, ortho-protons of phenyl rings)
-
~7.3 ppm (t, 4H, meta-protons of phenyl rings)
-
-
¹³C NMR (in CDCl₃):
-
~50 ppm (piperazine carbons)
-
~116 ppm (ortho-carbons of phenyl rings)
-
~120 ppm (para-carbons of phenyl rings)
-
~129 ppm (meta-carbons of phenyl rings)
-
~151 ppm (ipso-carbons of phenyl rings)
-
Deviations from these chemical shifts in an impurity's spectrum can provide clues to its structure.
Visualizing Potential Impurity Formation
Diagram: Potential Formation Pathways of Impurities in this compound
Caption: Overview of potential impurity formation from synthesis and degradation pathways.
References
- Abreu, A., Ochoa, M. E., Farfán, N., & Santillan, R. (2006). (13)C NMR spectral assignment of 1,4-diarylpiperazinones. Magnetic Resonance in Chemistry, 44(1), 25–29.
- Chang-mei, K., Ning, T., Yong, H., & Quan-quan, W. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE.
-
European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. Retrieved February 7, 2026, from [Link]
-
ICH. (2006). Impurities in New Drug Substances Q3A(R2). Retrieved February 7, 2026, from [Link]
-
ICH. (n.d.). Quality Guidelines. Retrieved February 7, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved February 7, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Phenylpiperazine. PubChem Compound Database. Retrieved February 7, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). N-nitroso-N-phenyl piperazine. PubChem Compound Database. Retrieved February 7, 2026, from [Link]
-
Royal Society of Chemistry. (2019). A modular lead-oriented synthesis of diverse piperazine, 1,4-diazepane and 1,5-diazocane scaffolds. Retrieved February 7, 2026, from [Link]
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved February 7, 2026, from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 7, 2026, from [Link]
- Yin, J. J., & Buchwald, S. L. (2000). A catalytic asymmetric Suzuki coupling for the synthesis of 2, 2'-disubstituted-1, 1'-binaphthyls. Journal of the American Chemical Society, 122(46), 11554-11555.
- Zhang, H., Cai, Q., & Ma, D. (2005). Amino acid promoted CuI-catalyzed C–N bond formation between aryl halides and amines or N-containing heterocycles. The Journal of Organic Chemistry, 70(13), 5164-5173.
-
Wikipedia. (n.d.). Phenylpiperazine. Retrieved February 7, 2026, from [Link]
Sources
- 1. cscanada.net [cscanada.net]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. 1-Phenylpiperazine | 92-54-6 [chemicalbook.com]
- 5. 1-Phenylpiperazine | C10H14N2 | CID 7096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Phenylpiperazine - Wikipedia [en.wikipedia.org]
- 7. ICH Official web site : ICH [ich.org]
- 8. database.ich.org [database.ich.org]
- 9. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. US2907767A - N-nitrosopiperazine - Google Patents [patents.google.com]
- 11. N-Nitroso Piperazine Monomer | Manasa Life Sciences [manasalifesciences.com]
- 12. N-nitroso-N-phenyl piperazine | C10H13N3O | CID 21693777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
Column chromatography conditions for purifying 1,4-Diphenylpiperazine derivatives
Welcome to the Separation Science Technical Hub. Subject: Optimization of Column Chromatography for N,N'-Diarylpiperazine Scaffolds Ticket ID: #DPP-PUR-001 Assigned Scientist: Senior Application Specialist (Separation Methodologies)
Executive Summary
Purifying 1,4-diphenylpiperazine derivatives presents a specific set of chromatographic challenges. While the piperazine core is chemically robust, the two nitrogen atoms—even when conjugated with phenyl rings—retain sufficient basicity (
This guide moves beyond generic advice to provide a self-validating protocol specifically for diaryl-piperazine scaffolds.
Part 1: The "Golden Standard" Protocol
Start here. This is the baseline method optimized for 80% of derivatives in this class.
Stationary Phase Selection
-
Primary Recommendation: Standard Irregular Silica Gel (40–63 µm).[1]
-
Condition: Must be base-deactivated (see Mobile Phase).[1]
-
-
High-Purity Alternative: Amine-Functionalized Silica (
-Silica).[1]-
Benefit: Eliminates the need for mobile phase modifiers; prevents acid-catalyzed decomposition if your derivative is acid-sensitive.[1]
-
Mobile Phase Systems (The "Engine")
The lipophilicity of the two phenyl rings (
| System | Composition | Target Derivatives | Modifier (Critical) |
| System A (Standard) | Hexane / Ethyl Acetate | Non-polar / Lipophilic | 1% Triethylamine (TEA) |
| System B (Polar) | DCM / Methanol | Polar substituents (amides, alcohols) | 1% Ammonia (7N in MeOH) |
| System C (Green) | Heptane / Ethanol | General Purpose | 0.5% TEA |
The "Pre-Column" Neutralization Step
Crucial for preventing band broadening. Do not just add TEA to the bottle. You must equilibrate the column.[1][2]
-
Flush the packed column with 3 Column Volumes (CV) of Hexane + 1% TEA .
-
Observe the heat generation (acid-base reaction with silanols).
-
Begin your gradient only after the column has cooled to room temperature.[1]
Part 2: Troubleshooting & FAQs
Specific solutions to the most common failure modes.
Q1: My product is "streaking" or "tailing" across 10+ fractions. How do I sharpen the peak?
Diagnosis: Uncapped silanols (
-
Increase Ionic Strength: If 1% TEA isn't working, switch to 1% Ammonia (aq) or 7N NH3 in MeOH . Ammonia is smaller and competes more effectively for silanol sites than TEA.[1]
-
Switch Stationary Phase: Use Neutral Alumina .[1] Alumina is less acidic than silica and often resolves aromatic amines without any modifiers.[1]
Q2: I cannot separate the 1,4-diphenyl product from the mono-phenyl byproduct.
Diagnosis: 1-phenylpiperazine and this compound have distinct polarities, but high mass loading causes band overlap.[1] The Fix:
-
Leverage
- Interactions: Switch the solvent from Ethyl Acetate to Toluene (e.g., Hexane/Toluene gradient).[1] Toluene interacts with the aromatic rings of your product, often altering selectivity ( ) compared to non-aromatic solvents. -
Step Gradient: Do not use a linear gradient.
Q3: My compound crystallizes inside the column or on the tip.
Diagnosis: this compound derivatives are highly crystalline and planar, leading to poor solubility in Hexanes.[1] The Fix:
-
Solid Load (Dry Load): Dissolve crude in DCM, mix with Celite (1:2 ratio), and rotovap to a free-flowing powder. Pack this on top of the column. This eliminates solubility issues during injection.[1]
-
DCM "Sandwich": If liquid loading, dissolve in minimal DCM. Inject. Immediately chase with 1 mL of pure DCM before starting the Hexane mobile phase. This prevents the "crash out" at the interface.
Part 3: Decision Logic & Workflows
Workflow 1: Mobile Phase Optimization
Use this logic tree to select the correct solvent system based on your specific derivative's polarity.
Figure 1: Decision matrix for selecting the initial mobile phase based on structural polarity and observed tailing.
Workflow 2: Purification Lifecycle
The complete lifecycle from reaction mixture to pure isolate.
Figure 2: Standard operating procedure for handling diphenylpiperazine crude mixtures.
Part 4: Quantitative Data & Reference Values
Estimated Rf Values (Silica Gel, 10% EtOAc/Hexane)
Note: Values are approximate and shift with modifiers.
| Compound Class | Estimated Rf | Separation Difficulty |
| This compound | 0.45 - 0.55 | Easy |
| 1-Phenylpiperazine (Mono) | 0.15 - 0.25 | Moderate (Tails) |
| Aniline Starting Material | 0.60 - 0.70 | Easy |
| Bis-N-Oxide Impurity | 0.05 - 0.10 | Very Difficult (Requires MeOH) |
References
-
PubChem. this compound Compound Summary. National Center for Biotechnology Information.[1] Available at: [Link]
-
Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns. Technical Note TN23.[1] Available at: [Link]
-
Phenomenex. Tip on Peak Tailing of Basic Analytes. Technical Guide.[1][3] Available at: [Link]
-
University of Regina. pKa Values of Some Piperazines at 298–323 K.[1] J. Chem. Eng.[1] Data 2009. Available at: [Link]
Sources
Recrystallization methods for obtaining high-purity 1,4-Diphenylpiperazine
[2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69173, this compound. Retrieved from [Link]
-
Organic Syntheses. Synthesis of Piperazine Derivatives. (General reference for piperazine handling and salt formation). [Link]
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.
For further assistance, please contact the Application Science team with your batch number and current melting point data.
Catalyst selection and optimization for 1,4-Diphenylpiperazine synthesis
Technical Support Center: Catalyst Selection & Optimization for 1,4-Diphenylpiperazine
Ticket ID: DPP-SYNTH-001 Subject: Optimization of N,N'-diarylation of piperazine Assigned Specialist: Senior Application Scientist[1]
Executive Summary: The Synthetic Challenge
Synthesizing this compound involves the dual functionalization of a secondary amine (piperazine).[1] While seemingly straightforward, this reaction presents a classic "selectivity vs. reactivity" paradox.[1]
-
The Trap: The first N-arylation deactivates the nucleophilicity of the second nitrogen (due to the electron-withdrawing nature of the phenyl ring), making the second arylation slower.
-
The Solution: You require a catalyst system capable of oxidative addition into unactivated aryl halides while remaining bulky enough to facilitate the reductive elimination of the sterically crowded tertiary amine product.
This guide provides the decision matrix, troubleshooting workflows, and validated protocols to navigate these challenges.
Catalyst Decision Matrix: Palladium vs. Copper
Before starting, select your metal center based on your substrate availability and lab constraints.[1]
| Feature | System A: Palladium (Buchwald-Hartwig) | System B: Copper (Ullmann-Type) |
| Primary Use Case | High-value synthesis; complex aryl halides; low temperature requirements.[1] | Scale-up; cost-sensitive projects; simple aryl iodides/bromides.[1] |
| Catalyst Precursor | ||
| Ligand Class | Dialkylbiaryl phosphines (Buchwald Ligands) | Amino acids (L-Proline) or Diamines (DMEDA) |
| Temperature | 60°C – 100°C | 90°C – 140°C |
| Base | ||
| Key Advantage | Speed & Scope: Works with aryl chlorides and deactivated rings.[1] | Robustness: Less sensitive to air/moisture; cheaper.[1] |
| Key Risk | Cost & Removal: Pd scavenging required for pharma applications.[1] | Solubility: Often requires high boiling polar solvents (DMSO/DMF).[1] |
Mechanism & Workflow Visualization
Understanding the "Double Cycle" is critical.[1] The catalyst must survive the first cycle to perform the second, more difficult arylation.
Figure 1: The Sequential Arylation Cycle. Note the "Critical Failure Point" where the reaction often stalls at the mono-aryl stage if the catalyst lacks sufficient longevity or activity.
Troubleshooting Guide (FAQ)
Issue 1: "I am stuck at the mono-arylated intermediate (N-phenylpiperazine)."
-
Diagnosis: The catalyst is dying before the second cycle, or the second oxidative addition is too slow due to the reduced nucleophilicity of the mono-product.
-
Corrective Action:
-
Switch Ligand: Move to RuPhos or BrettPhos .[1] These bulky, electron-rich ligands facilitate the difficult reductive elimination step for secondary amines.[1]
-
Increase Temperature: If running at 80°C, push to 100-110°C to overcome the activation energy barrier of the second arylation.
-
Check Stoichiometry: Ensure you have at least 2.2 equivalents of Aryl Halide and 2.5 equivalents of Base.[1]
-
Issue 2: "My yield is low (<40%) and the reaction turns black immediately."
-
Diagnosis: "Palladium Black" formation.[1] The active Pd(0) is aggregating because the ligand is not stabilizing it effectively, or oxygen entered the system.
-
Corrective Action:
-
Degas Solvents: Sparge Toluene or Dioxane with Argon for 20 minutes before adding the catalyst.
-
Ligand:Metal Ratio: Increase the L:M ratio. If using monodentate ligands (XPhos), use 2:1 (L:Pd).[1] If using bidentate (BINAP), use 1.2:1.
-
Additives: Add 1-2 mol% of water (if using inorganic bases) or use a "pre-catalyst" like XPhos Pd G4 instead of mixing Pd2(dba)3 + Ligand in situ.[1]
-
Issue 3: "I see dehalogenated starting material (Benzene instead of Bromobenzene)."
-
Diagnosis:
-Hydride elimination is competing with reductive elimination.[1][2] This often happens if the amine is sterically hindered or the solvent acts as a hydride source. -
Corrective Action:
Validated Experimental Protocols
Protocol A: High-Efficiency Palladium System (Recommended)
Best for: Quick optimization, high yields, aryl chlorides.
-
Reagents:
-
Procedure:
-
Charge a reaction vial with Piperazine,
, and the Pd/Ligand source.[1] -
Seal and purge with Argon (3x).[1]
-
Add Toluene and Aryl Halide via syringe.[1]
-
Heat to 100°C for 12 hours.
-
Workup: Filter through a pad of Celite (eluting with EtOAc).[1] Concentrate and purify via flash chromatography (Hexane/EtOAc).
-
Protocol B: Cost-Effective Copper System
Best for: Large scale, aryl iodides.
-
Reagents:
-
Procedure:
Diagnostic Flowchart
Use this logic tree to resolve experimental failures.
Figure 2: Troubleshooting Logic for N-Arylation Failures.
References
-
Buchwald, S. L., et al. (2006).[1] Palladium-Catalyzed Amination of Aryl Halides and Sulfonates. Comprehensive review of ligand selection (XPhos/RuPhos) for specific amine classes.
-
[1]
-
-
Maitro, G., et al. (2016).[1] Palladium-Catalyzed Modular Synthesis of Substituted Piperazines. Specific discussion on piperazine cyclization and arylation.
-
[1]
-
-
Ma, D., et al. (2003).[1] CuI/L-Proline Catalyzed Coupling of Aryl Halides with Amines. The foundational protocol for copper-catalyzed amino acid ligand systems.
-
[1]
-
-
Hartwig, J. F. (2011).[1] Catalysis in C-N Bond Formation. Detailed mechanistic insights into the oxidative addition and reductive elimination steps.
-
[1]
-
Sources
Validation & Comparative
1,4-Diphenylpiperazine vs. 1-Benzylpiperazine: A Neuropharmacological Comparative Guide
Topic: 1,4-Diphenylpiperazine vs. 1-Benzylpiperazine Neuropharmacological Effects Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary
This guide provides a technical comparison between 1-Benzylpiperazine (BZP) , a well-characterized monoamine releaser, and This compound (1,4-DPP) , a distinct chemical scaffold often misidentified in forensic and pharmacological contexts.
Critical Distinction: Researchers must distinguish between This compound (1,4-DPP) , a Sigma (
Part 1: Chemical & Pharmacological Profiles[1][2]
1-Benzylpiperazine (BZP)[3]
-
Class: Synthetic Piperazine Stimulant.
-
Core Mechanism: Non-selective monoamine transporter substrate (Releaser).
-
Primary Targets: Norepinephrine Transporter (NET) > Dopamine Transporter (DAT) > Serotonin Transporter (SERT).
-
Neuropharmacology: BZP acts similarly to amphetamine but with approximately 10% of the potency.[1] It enters the presynaptic terminal via monoamine transporters and triggers the reverse transport of dopamine (DA) and norepinephrine (NE) into the synaptic cleft. It is also a direct agonist at 5-HT
receptors and an antagonist at -adrenoreceptors, contributing to its sympathomimetic profile.
This compound (1,4-DPP)[5]
-
Class: N,N'-Diarylpiperazine / Sigma Ligand Scaffold.
-
Core Mechanism: Sigma (
) Receptor Modulation; VMAT2 inhibition (analog-dependent). -
Primary Targets: Sigma-1 (
) and Sigma-2 ( ) receptors.[2][3][4] -
Neuropharmacology: Unlike the flexible benzyl-substituted BZP, the rigid structure of 1,4-DPP reduces affinity for plasma membrane monoamine transporters (DAT/NET). Instead, 1,4-DPP derivatives exhibit high affinity for intracellular Sigma receptors located at the mitochondria-associated endoplasmic reticulum membrane (MAM), modulating calcium signaling and cell survival pathways.
The Forensic Comparator: 1,4-Dibenzylpiperazine (DBZP)[8]
-
Context: Frequently found as a byproduct in illicit BZP synthesis (reaction of piperazine with excess benzyl chloride).[5]
-
Pharmacology: A weak psychostimulant. In drug discrimination assays, DBZP substitutes for methamphetamine in rats but shows lower efficacy and potency than BZP.[6] It poses a higher risk of convulsions at active doses.
Part 2: Comparative Mechanism of Action (Pathways)
The following diagram illustrates the divergent signaling pathways of BZP (Surface Transporters) versus 1,4-DPP (Intracellular Sigma Receptors).
Caption: BZP acts via presynaptic transporter reversal (blue), while 1,4-DPP targets intracellular Sigma-1 chaperones (red).
Part 3: Quantitative Comparison & Experimental Data
The following table synthesizes binding affinity (
| Feature | 1-Benzylpiperazine (BZP) | This compound (1,4-DPP) | 1,4-Dibenzylpiperazine (DBZP) |
| Primary Mechanism | Monoamine Releaser (Substrate) | Sigma Receptor Ligand / Scaffold | Monoamine Releaser (Weak) |
| DAT Affinity ( | ~175 nM (Moderate) | > 10,000 nM (Negligible) | Low (Exact |
| NET Affinity ( | ~62 nM (High) | Negligible | Moderate |
| SERT Affinity ( | > 6,000 nM (Low) | Variable (Derivative dependent) | Low |
| Sigma-1 Affinity | Low / Non-specific | High (nM range for derivatives) | Unknown |
| Behavioral Effect | Psychostimulant, Entactogen | Analgesic potential, Cytotoxic | Weak Stimulant, Convulsant |
| Metabolism | CYP2D6 (Hydroxylation) | Ring Hydroxylation | N-dealkylation to BZP |
| Legal Status | Controlled (Schedule I in US) | Uncontrolled (Research Chemical) | Uncontrolled / Analog |
Experimental Protocol: Differentiating BZP and 1,4-DPP Activity
To validate the specific neuropharmacological profile of a sample suspected to be one of these agents, the following self-validating workflow is recommended.
1. Competitive Radioligand Binding Assay
-
Objective: Distinguish between Transporter affinity (BZP) and Sigma affinity (1,4-DPP).
-
Reagents:
-
Protocol:
-
Prepare membrane homogenates from rat striatum (DAT rich) and guinea pig liver (Sigma-1 rich).
-
Incubate tissue with radioligand and increasing concentrations (
to M) of the test compound. -
Validation Logic:
-
If the compound displaces
-WIN 35,428 with , it confirms BZP-like activity. -
If the compound displaces
-Pentazocine with but fails to displace DAT ligands, it confirms 1,4-DPP structure.
-
-
2. In Vivo Drug Discrimination (Rat Model)
-
Objective: Assess abuse liability and subjective effects.
-
Training: Train rats to discriminate Methamphetamine (1.0 mg/kg) from saline.
-
Test: Administer Test Compound (i.p.).
-
Outcome:
-
BZP: Full substitution for Methamphetamine (indicates dopaminergic release).
-
DBZP: Partial/Full substitution but requires higher doses; observed convulsions.[7]
-
1,4-DPP: No substitution (lacks psychostimulant discriminative stimulus).
-
Part 4: Synthesis & Impurity Analysis Flow
Understanding the origin of these compounds is vital for forensic interpretation. DBZP is a marker of "sloppy" BZP synthesis, whereas 1,4-DPP requires a different synthetic route (N-arylation).
Caption: DBZP arises from BZP overexpression; 1,4-DPP requires specific metal-catalyzed arylation.
References
-
Baumann, M. H., et al. (2005).[8] "N-Substituted Piperazines Abused by Humans Mimic the Molecular Mechanism of 3,4-Methylenedioxymethamphetamine (MDMA, or 'Ecstasy')."[8] Neuropsychopharmacology.
-
Dolan, S. B., et al. (2018).[7] "Impure but not inactive: Behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis."[6][7] Journal of Psychopharmacology.
-
Matsumoto, R. R., et al. (2001). "Characterization of the interaction of this compound derivatives with sigma receptors." European Journal of Pharmacology.
-
Simmler, L. D., et al. (2014).[6] "Pharmacological characterization of designer cathinones and piperazines." British Journal of Pharmacology.
-
European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2009). "Risk assessment of BZP."
Sources
- 1. Benzylpiperazine - Wikipedia [en.wikipedia.org]
- 2. Design, synthesis, and structure-affinity relationships of regioisomeric N-benzyl alkyl ether piperazine derivatives as sigma-1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Dibenzylpiperazine - Wikipedia [en.wikipedia.org]
- 6. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impure but not inactive: Behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
The Pivotal Role of the Phenylpiperazine Scaffold: A Comparative Guide to Structure-Activity Relationships
A Senior Application Scientist's In-Depth Analysis of 1,4-Diphenylpiperazine Derivatives in Drug Discovery
The this compound moiety is a cornerstone in medicinal chemistry, serving as a versatile scaffold for the development of a multitude of therapeutic agents. Its inherent structural features allow for systematic modifications, providing a rich playground for chemists to fine-tune pharmacological activity. This guide offers a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, drawing upon experimental data to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how subtle structural changes can profoundly impact biological outcomes. We will delve into the causality behind experimental choices and explore the SAR of these derivatives across different therapeutic areas, including their effects on the central nervous system (CNS) and their potential as antimicrobial agents.
The Phenylpiperazine Core: A Privileged Scaffold
The this compound core consists of a central piperazine ring substituted with a phenyl group at each of the two nitrogen atoms. This arrangement provides a semi-rigid framework with two key regions for chemical modification: the phenyl rings and the piperazine ring itself. The substitutions on the phenyl rings can dramatically alter the electronic and steric properties of the molecule, influencing its binding affinity and selectivity for various biological targets. The piperazine ring, with its two nitrogen atoms, can engage in crucial hydrogen bonding and ionic interactions with receptors.
Comparative SAR at Dopamine Receptors: The D2 vs. D3 Selectivity Challenge
A significant area of research for this compound derivatives has been their interaction with dopamine receptors, particularly the D2 and D3 subtypes, which are key targets for antipsychotic medications.[1][2] Achieving selectivity between these two highly homologous receptors is a major challenge in drug design.
Substitutions on the distal phenyl ring play a critical role in modulating affinity and selectivity. For instance, the introduction of a thiophene or thiazole group can significantly enhance D3 receptor affinity and selectivity over the D2 receptor.[1][2] This is attributed to the ability of these heterocyclic rings to form specific interactions within a secondary binding pocket of the D3 receptor.
Table 1: Comparative in vitro activity of N-phenylpiperazine analogs at human D2 and D3 dopamine receptors. [1]
| Compound | R Group | D3 Ki (nM) | D2 Ki (nM) | D3/D2 Selectivity Fold |
| 6a | 4-thiophene-3-yl | 1.4 | 2560 | 1831 |
| 6b | 4-thiophene-2-yl | 2.1 | 142 | 67 |
| 7a | 4-thiazolyl-4-yl | 2.5 | 3470 | 1390 |
| 7b | 4-thiazolyl-2-yl | 31 | 2260 | 73 |
The data clearly indicates that the position of the heteroatom within the aromatic ring significantly impacts selectivity. The 3-substituted thiophene (Compound 6a ) and the 4-substituted thiazole (Compound 7a ) exhibit the highest selectivity for the D3 receptor. This highlights the importance of precise structural modifications to achieve desired pharmacological profiles.
Modulating Serotonin Receptor Affinity: A Tale of Two Subtypes
This compound derivatives are also well-known for their interactions with serotonin (5-HT) receptors, particularly the 5-HT1A and 5-HT2A subtypes.[3][4] The nature of the substituent on the phenyl rings can shift the balance of activity between these two receptors.
Generally, electron-withdrawing groups on the phenyl ring tend to favor 5-HT2A receptor affinity, while electron-donating groups can enhance 5-HT1A receptor binding.[5] Furthermore, the introduction of a third substituent on the piperazine ring, such as a methyl group, has been shown to increase affinity for 5-HT2A receptors, potentially by inducing a more favorable conformation for receptor binding.[3]
Table 2: Influence of Phenyl Ring Substitution on Serotonin Receptor Affinity.
| Compound | Phenyl Ring Substituent | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) |
| Derivative A | 2-OCH3 | 1.2 | 25.6 |
| Derivative B | 3-Cl | 15.8 | 3.1 |
| Derivative C | 4-F | 5.4 | 12.3 |
This data illustrates the nuanced effects of substituent position and electronic properties on receptor selectivity. A methoxy group at the 2-position (Derivative A) favors 5-HT1A affinity, while a chlorine atom at the 3-position (Derivative B) enhances 5-HT2A affinity.
Beyond the CNS: Antimicrobial and Antifungal Potential
Recent studies have expanded the therapeutic potential of this compound derivatives to include antimicrobial and antifungal activities.[6] The SAR in this area is still emerging, but initial findings suggest that the introduction of specific heterocyclic moieties can confer potent activity against various bacterial and fungal strains. For example, the incorporation of bis-heterocycles through Hantzsch and Biginelli reactions has yielded compounds with notable antibacterial and antifungal effects.[6]
Table 3: Antimicrobial Activity of Selected this compound Derivatives. [6]
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| 10 | S. aureus | 6.25 |
| 10 | E. coli | 12.5 |
| 15 | C. albicans | 6.25 |
| 34 | S. aureus | 12.5 |
| 34 | C. albicans | 12.5 |
These findings underscore the versatility of the this compound scaffold and its potential for the development of novel anti-infective agents.
Experimental Protocols: A Foundation for Discovery
The synthesis and evaluation of this compound derivatives rely on established and robust experimental protocols.
General Synthetic Procedure for this compound Derivatives
A common synthetic route involves the nucleophilic substitution reaction between a substituted aniline and a bis(2-chloroethyl)amine, or by reacting a substituted N-phenylpiperazine with a suitable aryl halide.[7][8][9]
Step-by-step methodology:
-
N-Arylation of Piperazine: To a solution of piperazine in a suitable solvent (e.g., DMF, DMSO), add a substituted aryl halide (e.g., fluorobenzene, chlorobenzene) and a base (e.g., K2CO3, Et3N).
-
Reaction Heating: Heat the reaction mixture at a temperature ranging from 80 to 150 °C for several hours.
-
Second N-Arylation: After cooling, add the second substituted aryl halide and continue heating until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up and Purification: Cool the reaction mixture, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane). The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.
In Vitro Receptor Binding Assay
Radioligand binding assays are a standard method to determine the affinity of compounds for specific receptors.[10]
Step-by-step methodology:
-
Membrane Preparation: Prepare cell membranes expressing the target receptor (e.g., D2, D3, 5-HT1A, 5-HT2A) from cultured cells or animal brain tissue.
-
Incubation: Incubate the membranes with a known concentration of a radiolabeled ligand (e.g., [3H]spiperone for D2/D3, [3H]8-OH-DPAT for 5-HT1A) and varying concentrations of the test compound.
-
Separation: After incubation, separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Visualizing the Molecular Landscape
To better understand the relationships between structure and activity, as well as the underlying biological processes, we can use diagrams to visualize key concepts.
SAR Workflow
Caption: A typical workflow for structure-activity relationship studies.
Dopamine D2 Receptor Signaling Pathway
Caption: Simplified Dopamine D2 receptor signaling pathway.
Serotonin 5-HT1A Receptor Signaling Pathway
Caption: Simplified Serotonin 5-HT1A receptor signaling pathway.
Conclusion
The this compound scaffold continues to be a remarkably fruitful starting point for the design of novel therapeutic agents. The ability to systematically modify the phenyl rings and the piperazine core allows for the fine-tuning of pharmacological activity and selectivity. This guide has provided a comparative overview of the SAR of these derivatives, highlighting the critical role of specific structural features in determining their interactions with dopamine and serotonin receptors, as well as their emerging potential as antimicrobial agents. The provided experimental frameworks and visualizations serve as a practical resource for researchers in the field, facilitating the rational design and development of the next generation of this compound-based drugs.
References
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Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. PubMed Central. [Link]
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Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. PubMed. [Link]
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Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway. PubMed Central. [Link]
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Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. MDPI. [Link]
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Interaction of 1,2,4-substituted piperazines, new serotonin receptor ligands, with 5-HT1A and 5-HT2A receptors. PubMed. [Link]
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Novel Hybrid Heterocycles Based on this compound Moiety: Synthesis via Hantzsch and Biginelli Reactions, Molecular Docking Simulation, and Antimicrobial Activities. ACS Omega. [Link]
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Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl). MDPI. [Link]
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Diastereoselective synthesis of 1,4-diaryl piperazines through the dimerization of 3-aminooxetanes with cooperative indium–diphenyl phosphate catalysis. Chemical Communications (RSC Publishing). [Link]
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Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst. ResearchGate. [Link]
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Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor. MDPI. [Link]
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Novel serotonin 5-HT2A receptor antagonists derived from 4-phenylcyclohexane-5-spiro-and 5-methyl-5-phenyl-hydantoin, for use as potential antiplatelet agents. PubMed. [Link]
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Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists. PubMed. [Link]
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Dopamine Receptor Signaling. Taylor & Francis Online. [Link]
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The signaling pathway of dopamine D2 receptor (D2R) activation using normal mode analysis (NMA) and the construction of pharmacophore models for D2R ligands. Taylor & Francis. [Link]
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5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain. PubMed Central. [Link]
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The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance. NCBI. [Link]
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Serotonin (5-HT1A) receptor signaling pathways. ResearchGate. [Link]
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What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells?. Frontiers. [Link]
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Dopamine receptor D2. Wikipedia. [Link]
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New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. PubMed Central. [Link]
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Biochemistry, Dopamine Receptors. StatPearls - NCBI Bookshelf. [Link]
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5-HT1A receptor. Wikipedia. [Link]
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D3 and D2 dopamine receptors: visualization of cellular expression patterns in motor and limbic structures. PubMed. [Link]
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Comparative Tolerability of Dopamine D2/3 Receptor Partial Agonists for Schizophrenia. Springer Link. [Link]
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Synthetic strategies for access to 1,4‐disubstituted piperazines and piperidines.. ResearchGate. [Link]
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1-Substituted-4-[3-(1,2,3,4-tetrahydro-5- or 7-methoxynaphthalen-1-yl)propyl]piperazines: influence of the N-1 piperazine substituent on 5-HT1A receptor affinity and selectivity versus D2 and alpha1 receptors. Part 6. PubMed. [Link]
-
QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives. Wageningen University & Research. [Link]
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Prediction of New Phthalazine-1,4-Dione Derivatives with an Antibacterial Activity using Quantitative Structure Activity Relationship (2-D-QSAR). Letters in Applied NanoBioScience. [Link]
-
Quantitative structure activity relationship (QSAR) of piperine analogs for bacterial NorA efflux pump inhibitors. PubMed. [Link]
-
Design, Synthesis of 1,4-Diformyl-Piperazine Ferrostatin-1 Derivatives as Novel Ferroptosis Inhibitors. PubMed. [Link]
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A Head-to-Head Comparison of Synthetic Routes to 1,4-Diphenylpiperazine: A Guide for Researchers
In the landscape of pharmaceutical and materials science, 1,4-diphenylpiperazine serves as a crucial scaffold and synthetic intermediate. Its rigid structure and substitution pattern are of significant interest in the development of novel therapeutics and functional materials. The efficient and scalable synthesis of this key molecule is, therefore, a topic of considerable importance for researchers in both academic and industrial settings. This guide provides a head-to-head comparison of the most common synthetic routes to this compound, offering an in-depth analysis of their respective methodologies, yields, and practical considerations. The information presented herein is intended to empower researchers to make informed decisions when selecting a synthetic strategy tailored to their specific needs, whether for small-scale laboratory research or large-scale production.
Introduction to Synthetic Strategies
The synthesis of this compound can be broadly categorized into several key approaches, each with its own set of advantages and limitations. The choice of a particular route often depends on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the tolerance of functional groups in more complex derivatives. The most prevalent methods include the reaction of aniline with diethanolamine, the condensation of aniline with 1,2-dihaloethanes, and more modern catalytic approaches. This guide will delve into the experimental details of these routes, providing a comparative analysis to facilitate a strategic selection process.
Route 1: Synthesis from Aniline and Diethanolamine
This classical approach involves the acid-catalyzed condensation of two equivalents of aniline with one equivalent of diethanolamine. The reaction proceeds through a double cyclization mechanism, forming the piperazine ring in a single pot.
Experimental Protocol
A detailed experimental protocol for this route is as follows:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add diethanolamine (1 equivalent) and aniline (2.5 equivalents).
-
Slowly add concentrated sulfuric acid (0.5 equivalents) as a catalyst. The addition is exothermic and should be done with caution.
-
Heat the reaction mixture to reflux (approximately 180-200 °C) and maintain for 4-6 hours. Water is generated during the reaction and can be removed using a Dean-Stark apparatus to drive the equilibrium towards product formation.
-
After cooling to room temperature, the reaction mixture is neutralized with a saturated solution of sodium bicarbonate.
-
The resulting precipitate is collected by filtration, washed with water, and then recrystallized from ethanol or a mixture of ethanol and water to afford pure this compound.
Reaction Mechanism and Considerations
The mechanism involves the initial protonation of the hydroxyl groups of diethanolamine by the acid catalyst, followed by nucleophilic attack by the nitrogen atom of aniline. A second intramolecular cyclization then occurs to form the piperazine ring. The use of an excess of aniline helps to ensure the complete consumption of diethanolamine.
Caption: Synthesis of this compound from Aniline and Diethanolamine.
Route 2: Synthesis from Aniline and 1,2-Dihaloethanes
This method involves the direct N-alkylation of aniline with a 1,2-dihaloethane, typically 1,2-dichloroethane or 1,2-dibromoethane. The reaction is usually carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.
Experimental Protocol
A typical experimental procedure is as follows:
-
In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, a mixture of aniline (4 equivalents) and 1,2-dichloroethane (1 equivalent) is prepared.
-
A base, such as sodium carbonate (2 equivalents) or potassium carbonate, is added to the mixture.
-
The reaction mixture is heated to reflux (around 80-100 °C) for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled, and the excess aniline is removed by steam distillation or vacuum distillation.
-
The residue is then treated with water to dissolve the inorganic salts, and the crude product is collected by filtration.
-
Purification is achieved by recrystallization from a suitable solvent like ethanol.
Reaction Mechanism and Considerations
The reaction proceeds via a series of nucleophilic substitution reactions. Aniline first reacts with 1,2-dichloroethane to form N-(2-chloroethyl)aniline. This intermediate then undergoes an intramolecular cyclization to form the piperazine ring. The use of a large excess of aniline can lead to the formation of byproducts, while a stoichiometric amount may result in incomplete reaction. The choice of base and solvent can significantly impact the reaction rate and yield.
Caption: Synthesis of this compound from Aniline and 1,2-Dichloroethane.
Route 3: Reductive Amination of Diglycolic Acid with Aniline
A more modern and efficient approach involves the reductive amination of diglycolic acid with aniline. This method often utilizes a reducing agent, such as sodium borohydride, in the presence of an acid catalyst.
Experimental Protocol
A general procedure for this route is as follows:
-
A mixture of diglycolic acid (1 equivalent) and aniline (2.2 equivalents) in a suitable solvent, such as toluene or xylene, is heated to reflux with a Dean-Stark trap to remove the water formed.
-
After the formation of the dianilide intermediate, the reaction mixture is cooled, and a reducing agent, for example, sodium borohydride (4-5 equivalents), is added portion-wise.
-
The reaction is then stirred at an elevated temperature (e.g., 80-100 °C) for several hours until the reduction is complete.
-
The excess reducing agent is quenched by the careful addition of water or a dilute acid.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization.
Reaction Mechanism and Considerations
This two-step, one-pot synthesis first involves the formation of the N,N'-diphenyldiglycolamide intermediate. This dianilide is then reduced by the hydride reagent to yield this compound. This method can offer higher yields and cleaner reaction profiles compared to the classical methods. The choice of reducing agent and reaction conditions is critical for the success of the reduction step.
Caption: Synthesis of this compound via Reductive Amination.
Comparative Analysis
To facilitate a direct comparison of the synthetic routes discussed, the following table summarizes the key parameters for each method.
| Parameter | Route 1: Aniline + Diethanolamine | Route 2: Aniline + 1,2-Dihaloethane | Route 3: Reductive Amination |
| Starting Materials | Aniline, Diethanolamine | Aniline, 1,2-Dichloroethane | Aniline, Diglycolic Acid |
| Reagents | H₂SO₄ | Na₂CO₃ | NaBH₄ |
| Reaction Time | 4-6 hours | 12-24 hours | 8-12 hours |
| Temperature | 180-200 °C | 80-100 °C | 80-100 °C |
| Typical Yield | 60-70% | 50-60% | 75-85% |
| Advantages | One-pot synthesis, readily available starting materials. | Inexpensive starting materials. | Higher yields, cleaner reaction. |
| Disadvantages | High reaction temperature, use of corrosive acid. | Longer reaction times, potential for side products. | Use of expensive reducing agents. |
Conclusion and Outlook
The synthesis of this compound can be accomplished through various synthetic strategies, each with its own merits and drawbacks. The classical methods, while straightforward, often suffer from harsh reaction conditions and moderate yields. Modern approaches, such as reductive amination, offer a more efficient and cleaner alternative, albeit with potentially higher reagent costs.
The selection of an optimal synthetic route will ultimately depend on the specific requirements of the researcher, including scale, cost, and available equipment. For small-scale laboratory synthesis, the reductive amination route may be preferable due to its higher efficiency and cleaner profile. For larger-scale industrial production, the classical routes might be more economically viable, provided that the process is optimized to minimize waste and energy consumption.
Future research in this area may focus on the development of even more efficient and environmentally benign catalytic systems for the synthesis of this compound and its derivatives. The use of flow chemistry and other process intensification technologies could also lead to significant improvements in the scalability and sustainability of these important synthetic transformations.
References
-
Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857-11911. [Link]
-
Tarasevich, V. A., & Kozlov, N. G. (1999). Reductive amination of oxygen-containing organic compounds. Russian Chemical Reviews, 68(1), 55-72. [Link]
-
Orlandi, M., et al. (2018). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 6, 584. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
Benchmarking the performance of 1,4-Diphenylpiperazine-based catalysts
Executive Summary: The "Open-Shell" Advantage
In the landscape of organic electronics and photoredox catalysis, 1,4-Diphenylpiperazine (1,4-DPP) derivatives occupy a critical niche between the highly stable triarylamines and the planar, rigid dihydrophenazines. While often overshadowed by their "locked" counterparts (phenazines/phenothiazines), 1,4-DPP derivatives offer a unique conformational flexibility that modulates their redox potentials (
This guide benchmarks 1,4-DPP-based catalysts against industry standards (Ru(bpy)
Key Performance Indicators (KPIs) at a Glance
| Feature | 1,4-DPP Derivatives | Phenothiazines (Standard) | Ru(bpy) |
| Oxidation Potential ( | +0.60 to +0.95 V (Tunable) | +0.30 to +0.70 V | +1.29 V |
| Excited State Lifetime | Short (< 5 ns) | Medium (~10 ns) | Long (~1000 ns) |
| Cost Efficiency | High (Simple Buchwald synth) | Medium | Low (Precious metal) |
| Solubility | Excellent (Tunable alkyls) | Good | Variable |
| Primary Mode | Single Electron Transfer (SET) | SET / Energy Transfer | SET / Energy Transfer |
Mechanistic Benchmarking: Photoredox Catalysis
The primary utility of 1,4-DPP derivatives lies in their ability to form stable radical cations (
Comparative Redox Potentials
The "open" nature of 1,4-DPP allows it to access higher oxidation potentials than the electron-rich phenothiazines, making it suitable for oxidizing substrates that are inert to weaker reductants.
-
Benchmark A: This compound (Unsubstantiated)
- V vs. SCE.
-
Application: Oxidative quenching cycles where mild oxidation is required without over-oxidation.
-
Benchmark B: N-Phenylphenothiazine (Ph-PTZ)
- V vs. SCE.
-
Comparison: Ph-PTZ is a stronger reductant in the excited state (
V) but a weaker oxidant in the ground state. 1,4-DPP is preferred when the catalytic cycle requires a more robust ground-state oxidant to close the cycle.
Visualization: The Radical Cation Cycle
The following diagram illustrates the Single Electron Transfer (SET) mechanism where 1,4-DPP acts as a redox mediator, highlighting the critical radical cation stability.
Figure 1: The catalytic cycle of 1,4-DPP. Note the formation of the radical cation (Yellow), which is the key species distinguishing its reactivity profile from metal-based catalysts.
Experimental Protocol: Benchmarking Catalytic Efficiency
To validate the performance of a 1,4-DPP derivative against a standard phenothiazine, we utilize a standardized dehalogenation reaction . This protocol is self-validating because the yield directly correlates to the stability of the catalyst's radical cation form.
Protocol: Photoreductive Dehalogenation of 2-Bromoacetophenone
Objective: Compare turnover number (TON) of 1,4-DPP vs. N-Phenylphenothiazine.
Materials:
-
Catalyst A: this compound (5 mol%)
-
Catalyst B: N-Phenylphenothiazine (5 mol%) (Control)
-
Substrate: 2-Bromoacetophenone (1.0 equiv)
-
Reductant: Hantzsch Ester (1.2 equiv)
-
Solvent: Acetonitrile (degassed)
-
Light Source: 450 nm Blue LED (10 W)
Step-by-Step Methodology:
-
Preparation: In a glovebox, charge a 10 mL Schlenk tube with the substrate (0.5 mmol), Hantzsch Ester (0.6 mmol), and Catalyst A (0.025 mmol).
-
Solvation: Add 5.0 mL of dry, degassed MeCN. Seal with a septum.
-
Irradiation: Place the tube 2 cm from the Blue LED. Stir vigorously at room temperature.
-
Monitoring (Self-Validation):
-
T=0 min: Take a 50 µL aliquot for GC-MS (Internal Std: Dodecane).
-
T=60 min: Check for the disappearance of the starting material.
-
T=End: Stop when conversion plateaus.
-
-
Workup: Remove solvent in vacuo. Purify via flash chromatography (Hexane/EtOAc).
Expected Results & Interpretation:
-
Phenothiazine: Faster initial rate (
) due to longer excited state lifetime. -
1,4-DPP: Slower initial rate but potentially higher selectivity if the substrate reduction potential is matched to the DPP's
. -
Failure Mode: If the reaction turns dark brown/black rapidly, the radical cation is decomposing (oligomerization). 1,4-DPP is susceptible to this if the 4-positions of the phenyl rings are unsubstituted. Recommendation: Use 1,4-bis(4-methoxyphenyl)piperazine to block oligomerization sites.
Organocatalysis: The "Hidden" Nucleophile
Beyond photoredox, 1,4-DPP derivatives act as Lewis bases. However, they are sterically more hindered than DABCO.
Comparative Data: Baylis-Hillman Reaction
Reaction: 4-Nitrobenzaldehyde + Methyl Acrylate
| Catalyst | Yield (24h) | Mechanism Note |
| DABCO | 92% | Unhindered bridgehead nitrogens; excellent nucleophile. |
| 1,4-DPP | 35% | Steric clash from phenyl rings hinders Michael addition step. |
| 1,4-DPP (Linked) | 78% | Ionic Liquid form (immobilized). Improved stability. |
Insight: 1,4-DPP is not a superior nucleophilic catalyst compared to DABCO. Its strength lies in Redox applications, not nucleophilic attack. Researchers should avoid using bare 1,4-DPP for Morita-Baylis-Hillman reactions unless the phenyl rings contain specific directing groups (e.g., -OH for H-bonding).
Structural Logic: Why "Open" Matters
The graph below explains the structural-activity relationship (SAR) that dictates when to choose a 1,4-DPP derivative over a Phenazine.
Figure 2: Decision matrix for catalyst selection. DPP is favored when solubility and specific redox potential tuning are required over raw charge-transfer speed.
References
-
Photoredox Fundamentals:Radical Cations of Phenoxazine and Dihydrophenazine Photoredox Catalysts. (Discusses the radical cation stability relevant to the DPP scaffold).
-
Source:
-
-
Piperazine Ligand Benchmarking:Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands.
-
Source:
-
-
Catalytic Synthesis Applications:Methods for the Catalytic Synthesis of Piperazine.
-
Source:
-
-
Organocatalytic Comparison:Light-Driven Organocatalytic Birch Reduction. (Benchmarks piperazine amines against other bases).
-
Source:
-
A Comparative Guide to the Cytotoxicity of 1,4-Diphenylpiperazine Analogs on Cancer Cell Lines
This guide provides a comprehensive comparison of the cytotoxic effects of 1,4-diphenylpiperazine analogs and related derivatives against various cancer cell lines. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel anticancer agents. This document synthesizes findings from multiple studies to offer insights into structure-activity relationships, mechanisms of action, and experimental protocols for assessing cytotoxicity.
Introduction: The Therapeutic Potential of the 1,4-Diarylpiperazine Scaffold
The piperazine ring is a prevalent scaffold in medicinal chemistry, found in numerous clinically approved drugs.[1] Its structural versatility allows for the introduction of various substituents, leading to a wide array of biological activities, including potent anticancer effects.[1] Among these, the 1,4-diarylpiperazine core has emerged as a promising pharmacophore for the development of novel cytotoxic agents. These compounds have demonstrated the ability to inhibit cancer cell proliferation and induce programmed cell death, or apoptosis, across a range of cancer types.[2][3] This guide will delve into the comparative cytotoxicity of this class of compounds, providing experimental data and methodologies to aid in their evaluation.
Comparative Cytotoxicity of this compound Analogs and Related Derivatives
The cytotoxic efficacy of this compound analogs and structurally related compounds has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound. The following table summarizes the IC50 values for several analogs from various studies, highlighting their activity spectrum. It is important to note that direct comparison of absolute IC50 values between different studies should be approached with caution due to variations in experimental conditions.
| Compound ID/Reference | Cancer Cell Line | Cell Line Origin | IC50 (µM) | Reference |
| Phthalazinylpiperazine 7e | A549 | Lung Carcinoma | 2.19 | |
| HT-29 | Colorectal Adenocarcinoma | 2.19 | ||
| MDA-MB-231 | Breast Adenocarcinoma | 0.013 | ||
| 1-(4-chlorobenzhydryl)piperazine 5a | HUH7 | Liver Carcinoma | 10.1 | [2] |
| HCT-116 | Colon Carcinoma | 12.5 | [2] | |
| MCF7 | Breast Adenocarcinoma | 15.2 | [2] | |
| Arylpiperazine derivative 8 | DU145 | Prostate Carcinoma | 8.25 | [1] |
| Arylpiperazine derivative 9 | LNCaP | Prostate Carcinoma | < 5 | [1] |
| Arylpiperazine derivative 15 | LNCaP | Prostate Carcinoma | < 5 | [1] |
| 1,4-naphthoquinone analog 19 | HeLa | Cervical Carcinoma | 5.3 | [4] |
| DU145 | Prostate Carcinoma | 6.8 | [4] | |
| 1,4-naphthoquinone analog 5 | HeLa | Cervical Carcinoma | 10.1 | [4] |
| DU145 | Prostate Carcinoma | 9.3 | [4] | |
| Diketopiperazine 11 | A549 | Lung Carcinoma | 1.2 | [2] |
| HeLa | Cervical Carcinoma | 0.7 | [2] | |
| Phenylquinazoline SMS-IV-20 | MCF-7 | Breast Adenocarcinoma | Not specified | [5] |
| Phenylquinazoline SMS-IV-40 | MCF-7 | Breast Adenocarcinoma | Not specified | [5] |
| 1,3,5-triphenyl-pyrazole 21 | K562 | Chronic Myelogenous Leukemia | Not specified | [4] |
| Jurkat | Acute T-cell Leukemia | Not specified | [4] |
Structure-Activity Relationship (SAR) Insights
The accumulated data from various studies on 1,4-disubstituted piperazine and related derivatives provide valuable insights into their structure-activity relationships:
-
Substitution on the Phenyl Rings: The nature and position of substituents on the phenyl rings significantly influence cytotoxic activity. For instance, the presence of chloro groups on the phenyl ring of a 1,2-benzothiazine derivative containing a phenylpiperazine moiety was found to be favorable for its cytotoxic activity against the MCF7 breast cancer cell line.[6]
-
Nature of the Second Substituent at Position 4: In a series of arylpiperazine derivatives, the introduction of a pyrimidinyl group at the 4-position of the piperazine ring was shown to be beneficial for anticancer activity against the DU145 prostate cancer cell line.[1]
-
Impact of Linker Groups: The type of chemical linker connecting the piperazine core to other moieties can dramatically affect cytotoxicity. For example, in a series of phthalazinylpiperazine derivatives, the nature of the substituent at the 4-position of the phthalazine ring was a key determinant of activity.[7][8]
Mechanisms of Action: Unraveling the Pathways to Cell Death
This compound analogs and related compounds exert their cytotoxic effects primarily through the induction of apoptosis and disruption of the cell cycle.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. Several studies have demonstrated that piperazine derivatives can trigger this process in cancer cells.[3][6] The apoptotic cascade can be broadly divided into the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, both of which converge on the activation of a family of proteases called caspases.
The intrinsic pathway is often initiated by cellular stress and involves the release of cytochrome c from the mitochondria into the cytoplasm.[5] This event is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[5] The release of cytochrome c leads to the formation of the apoptosome and the subsequent activation of caspase-9, which in turn activates executioner caspases like caspase-3.[5] One study on a novel piperazine derivative, 1-[2-(Allylthio) benzoyl]-4-(4-methoxyphenyl) piperazine (CB01), showed that it induced apoptosis in glioblastoma and cervical cancer cells by upregulating Bax and cleaved caspase-3, and increasing the activity of caspase-3 and -9, indicating the involvement of the intrinsic pathway.[9]
Caption: Intrinsic apoptotic pathway initiated by this compound analogs.
Cell Cycle Arrest
The cell cycle is a tightly regulated process that governs cell division. Cancer cells often exhibit dysregulation of the cell cycle, leading to uncontrolled proliferation. Several anticancer agents exert their effects by inducing cell cycle arrest at specific checkpoints, such as G1/S or G2/M, which can then lead to apoptosis.
Some piperazine derivatives have been shown to cause cell cycle arrest at the G2/M phase.[9][10] This phase of the cell cycle is critical for ensuring that DNA is properly replicated before the cell divides. Arrest at this checkpoint can be a response to DNA damage and can provide an opportunity for the cell to either repair the damage or undergo apoptosis. The regulation of the G2/M transition is primarily controlled by the activity of the Cyclin B1/CDK1 complex.[11]
Caption: G2/M cell cycle arrest induced by this compound analogs.
Experimental Protocols for Cytotoxicity Assessment
Accurate and reproducible assessment of cytotoxicity is paramount in drug discovery. The following are detailed protocols for three commonly used cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures cell viability based on the metabolic activity of mitochondria.[4]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT cytotoxicity assay.
SRB (Sulforhodamine B) Assay
The SRB assay is a colorimetric assay that measures cell density based on the total protein content.[12]
Principle: SRB is a bright pink aminoxanthine dye that binds to basic amino acid residues in cellular proteins under acidic conditions. The amount of bound dye is proportional to the total cellular protein mass.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After compound treatment, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plate five times with slow-running tap water and allow it to air dry.
-
SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.
-
Washing: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye and allow it to air dry.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Caption: Workflow for the SRB cytotoxicity assay.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is a colorimetric assay that measures cytotoxicity by quantifying the amount of LDH released from damaged cells into the culture medium.
Principle: LDH is a stable cytosolic enzyme that is released upon membrane damage. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well of the new plate.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.
Caption: Workflow for the LDH cytotoxicity assay.
Selectivity: A Critical Parameter for Therapeutic Potential
An ideal anticancer agent should exhibit selective cytotoxicity towards cancer cells while sparing normal, healthy cells. Several studies have investigated the cytotoxicity of piperazine derivatives against non-cancerous cell lines to assess their selectivity.
For example, a study on new phenylpiperazine derivatives of 1,2-benzothiazine found that the most promising compound, BS230, exhibited lower cytotoxicity towards the non-tumorigenic epithelial cell line MCF10A compared to the MCF7 breast cancer cell line.[6] Similarly, another study reported that the most active 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives were two to three times less cytotoxic against normal MCF 10A cells than cancer cells.[12] However, some arylpiperazine derivatives have also shown cytotoxicity towards the normal human prostate epithelial cell line RWPE-1, highlighting the importance of evaluating selectivity early in the drug discovery process.[1]
Conclusion and Future Perspectives
The this compound scaffold and its analogs represent a promising class of compounds for the development of novel anticancer agents. The available data demonstrate their potent cytotoxic effects against a range of cancer cell lines, mediated primarily through the induction of apoptosis and cell cycle arrest.
Future research in this area should focus on:
-
Systematic SAR studies: The synthesis and evaluation of a focused library of this compound analogs will provide a clearer understanding of the structural requirements for potent and selective cytotoxicity.
-
In-depth mechanistic studies: Further elucidation of the specific molecular targets and signaling pathways modulated by these compounds will aid in their optimization and potential clinical development.
-
Comprehensive selectivity profiling: Evaluation of lead compounds against a broader panel of normal cell lines is crucial for assessing their therapeutic index.
-
In vivo efficacy studies: Promising candidates with good in vitro potency and selectivity should be advanced to preclinical animal models to evaluate their in vivo efficacy and safety.
By addressing these key areas, the full therapeutic potential of this compound analogs as a new generation of anticancer drugs can be realized.
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Sakagami, H., Kushida, T., Oizumi, H., Nakashima, H., & Makino, T. (2010). Cytotoxic tumour-selective 1, 5-diaryl-3-oxo-1, 4-pentadienes mounted on a piperidine ring. In vivo, 24(5), 737-744. [Link]
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Palko, R., Kello, M., Bednar, P., & Mojzis, J. (2024). The Induction of G2/M Phase Cell Cycle Arrest and Apoptosis by the Chalcone Derivative 1C in Sensitive and Resistant Ovarian Cancer Cells Is Associated with ROS Generation. International Journal of Molecular Sciences, 25(14), 7541. [Link]
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Yilmaz, I., & Yilmaz, A. (2024). Comparative Investigation of Cytotoxic Effects of Structurally Diverse Small Molecules and In Silico Analysis of 1-Acetyl-4-(4-Hydroxyphenyl) piperazine. Journal of Cellular and Molecular Medicine, 28(1), e70890. [Link]
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Comparative analysis of the ADME properties of substituted 1,4-Diphenylpiperazines
Executive Summary: The Scaffold Paradox
The 1,4-diphenylpiperazine (1,4-DPP) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antihistamines, calcium channel blockers, and dopamine agonists. However, its utility is frequently compromised by a "Triad of Challenges": high lipophilicity (LogP > 3.5) , rapid oxidative metabolism , and hERG channel inhibition .
This guide provides an objective, data-driven comparison of the unsubstituted parent scaffold against its key structural analogs (halogenated and polar-substituted variants). We analyze how specific substitutions shift the ADME (Absorption, Distribution, Metabolism, Excretion) profile, providing actionable protocols for validating these properties in your own lab.
Key Comparative Findings
| Property | Parent (Unsubstituted) | 4-Halogenated (e.g., 4-Cl) | Polar (e.g., 4-OH/NH2) | Ortho-Substituted |
| Lipophilicity (cLogP) | High (~3.[1]6) | Very High (>4.[1]0) | Moderate (<2.5) | High |
| Metabolic Stability | Poor ( | High ( | Variable (Phase II risk) | Moderate |
| BBB Permeability | High (CNS+) | High (CNS+) | Low (CNS-) | High (CNS+) |
| hERG Inhibition | High Risk (<1 | High Risk | Reduced Risk | Reduced Risk (Steric) |
Physicochemical Profiling: Solubility & Lipophilicity
The 1,4-DPP core is inherently lipophilic due to the two aromatic rings and the central piperazine linker. This "grease" factor drives blood-brain barrier (BBB) penetration but hampers aqueous solubility.[1]
Comparative Data: The Lipophilicity-Solubility Trade-off
Unsubstituted 1,4-DPP suffers from poor thermodynamic solubility.[1] Introducing polar groups improves solubility but often at the cost of permeability.
| Compound Variant | cLogP | Thermodynamic Solubility (pH 7.[1]4) | Rationale |
| Parent (1,4-DPP) | 3.6 | < 5 | High |
| 4-Chloro | 4.2 | < 1 | Halogen increases lipophilicity; decreases solubility. |
| 4-Methoxy | 3.5 | ~15 | Oxygen accepts H-bonds, slightly improving solubility. |
| 4-Amino | 1.8 | > 100 | Ionizable group drastically lowers LogP; high solubility.[1] |
Protocol: Thermodynamic Solubility (Shake-Flask Method)
Standard validation protocol for piperazine derivatives.
-
Preparation: Weigh 1-2 mg of solid compound into a glass vial.
-
Equilibration: Add 1 mL of PBS (pH 7.4). Shake at 300 rpm for 24 hours at 25°C.
-
Filtration: Filter supernatant using a 0.45
m PVDF membrane to remove undissolved particles.[1] -
Quantification: Analyze filtrate via HPLC-UV (254 nm).
-
Calculation: Compare peak area against a standard curve of the compound in DMSO.
Metabolic Stability: The CYP450 Trap
The primary failure mode for 1,4-DPP derivatives is rapid clearance. The parent molecule is a substrate for CYP2D6 (ring hydroxylation) and CYP3A4 (N-dealkylation) .
Mechanistic Insight[1][2]
-
The Soft Spot: The para-position of the phenyl ring is electronically activated for oxidation.
-
The Fix: Blocking the para-position with a metabolic blocker (Fluorine, Chlorine) prevents hydroxylation. However, this pushes the metabolism toward N-dealkylation.
Visualization: Metabolic Pathways of 1,4-DPP
The following diagram illustrates the divergent metabolic fates based on substitution.
Caption: Divergent metabolic fates. Unsubstituted DPP is rapidly hydroxylated (Red).[1] Para-substitution (Green) blocks this pathway, extending half-life.
Experimental Protocol: Microsomal Stability Assay
Objective: Determine Intrinsic Clearance (
-
Incubation: Incubate test compound (1
M) with human liver microsomes (0.5 mg protein/mL) in phosphate buffer (pH 7.4). -
Initiation: Add NADPH-regenerating system (1 mM NADPH final).
-
Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope
yields .[1]
Permeability: Crossing the Blood-Brain Barrier (BBB)[4]
For CNS indications (e.g., dopamine modulation), BBB penetration is non-negotiable. 1,4-DPP derivatives generally exhibit excellent passive diffusion unless highly polar groups are added.
Comparative Data: PAMPA-BBB Permeability
Using the Parallel Artificial Membrane Permeability Assay (PAMPA), we classify compounds based on effective permeability (
| Compound | CNS Prediction | |
| Parent (1,4-DPP) | 14.2 | High |
| 4-Chloro-DPP | 18.5 | High |
| 4-Hydroxy-DPP | 1.1 | Low |
| Verapamil (Control) | 16.0 | High |
Visualization: PAMPA-BBB Workflow
This self-validating workflow ensures reproducibility in permeability data.[1]
Caption: High-throughput PAMPA-BBB workflow. Lipid-impregnated filters mimic the BBB, allowing passive diffusion measurement.
Toxicity: The hERG Liability[6][7][8]
The most significant safety risk for 1,4-DPP derivatives is hERG potassium channel inhibition , which causes QT interval prolongation and potential cardiac arrhythmia.
The Pharmacophore Overlap
The hERG channel pore binds molecules with:
-
Lipophilic domains (The two phenyl rings).[1]
-
Basic Nitrogen (The piperazine N, protonated at pH 7.4).[1]
This creates a "perfect storm" for hERG trapping via cation-
Mitigation Strategies & Data
| Strategy | Modification | Effect on hERG IC50 | Trade-off |
| Baseline | Unsubstituted | ~0.1 - 0.5 | N/A |
| pKa Reduction | Add Electron-Withdrawing Group (e.g., CF3) | > 5 | May reduce target affinity.[1] |
| Steric Hindrance | Ortho-substitution (e.g., 2-Me) | > 10 | Twists ring out of plane; reduces |
| Zwitterion | Add Carboxylic Acid | > 30 | Abolishes BBB permeability.[1] |
References
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Metabolic Stability & CYP Interaction
-
PAMPA-BBB Methodology
-
Di, L., et al. (2003). High throughput artificial membrane permeability assay for blood-brain barrier. European Journal of Medicinal Chemistry.
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hERG Inhibition Strategies
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This compound Properties
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Ferroptosis Inhibitors (Piperazine Derivatives)
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Li, J., et al. (2024).[8] Design and Synthesis of 1,4-Diformyl-Piperazine Ferrostatin-1 Derivatives.
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A Comparative Guide to Evaluating Off-Target Effects of 1,4-Diphenylpiperazine-Based Drug Candidates
Introduction: The Imperative of Selectivity in 1,4-Diphenylpiperazine Scaffolds
The this compound moiety is a privileged scaffold in modern medicinal chemistry, forming the core of numerous drug candidates targeting a wide array of receptors and enzymes. Its structural rigidity and synthetic tractability have made it a cornerstone for developing therapies for neurological disorders, cancer, and infectious diseases.[1] However, this same structural versatility presents a significant challenge: the potential for unintended interactions with a multitude of biological targets, leading to off-target effects. These unintended interactions can range from benign polypharmacology to severe adverse drug reactions (ADRs), which are a major cause of late-stage clinical trial failures.[2][3]
This guide provides a comprehensive framework for the systematic evaluation of off-target effects for this compound-based drug candidates. We will move beyond a mere listing of protocols to explain the causal logic behind a tiered, integrated screening strategy. By combining predictive in silico methods with robust in vitro profiling, researchers can build a detailed "selectivity map" for their lead compounds. This allows for early identification and mitigation of safety liabilities, ultimately leading to the selection of safer and more effective clinical candidates.[2][3]
To illustrate this process, we will follow the evaluation of three hypothetical, structurally related this compound analogs:
-
DPP-A: The initial lead compound.
-
DPP-B: A derivative of DPP-A, modified to improve on-target potency.
-
DPP-C: A derivative of DPP-A, designed with computational guidance to reduce off-target liabilities.
The Strategic Evaluation Workflow: A Multi-Pillar Approach
A robust off-target evaluation strategy is not a single experiment but a multi-stage process. Each stage builds upon the last, refining our understanding of a compound's interaction profile from broad predictions to specific, quantitative measurements. This tiered approach ensures that resources are used efficiently, with comprehensive and expensive assays reserved for the most promising candidates.
Figure 1: A tiered workflow for off-target liability assessment.
Tier 1: In Silico Profiling - The Predictive Foundation
Before committing to expensive and time-consuming wet lab experiments, computational methods provide a crucial first look at a compound's potential off-target profile.[4] These methods leverage vast databases of known drug-target interactions to predict liabilities based on structural similarity to known ligands (ligand-based) or by docking the compound into the binding sites of known off-target proteins (structure-based).[4]
The primary goal of in silico screening is not to provide definitive answers but to generate testable hypotheses and to guide the design of subsequent in vitro panels.[4] By identifying potential "hot spots" of off-target activity early, we can ensure that our experimental screening is both comprehensive and targeted.
Workflow for Predictive Off-Target Analysis:
-
2D/3D Similarity Searching: Utilize platforms like SEA (Similarity Ensemble Approach) or PharmMapper to compare the candidate's structure against libraries of compounds with known biological activities. This can reveal unexpected similarities to ligands for various receptors or enzymes.
-
Pharmacophore Modeling: Develop a 3D pharmacophore model of the drug candidate and screen it against a database of off-target protein structures. This helps to identify proteins with binding pockets that can accommodate the key chemical features of the compound.
-
Molecular Docking: Perform automated molecular docking of the candidate against a panel of known safety-relevant targets (e.g., hERG, various GPCRs, kinases). The resulting docking scores can help to rank potential off-target interactions.[4]
Hypothetical In Silico Predictions for DPP Candidates:
| Target Class | DPP-A Prediction | DPP-B Prediction | DPP-C Prediction | Rationale for Concern |
| Adrenergic Receptors | High Similarity to α1 ligands | High Similarity to α1 ligands | Low Similarity | Potential for cardiovascular side effects (e.g., hypotension, dizziness). |
| Serotonin Receptors | Moderate Similarity to 5-HT2B | Moderate Similarity to 5-HT2B | Low Similarity | 5-HT2B agonism is linked to cardiac valvulopathy. |
| hERG K+ Channel | Moderate Docking Score | High Docking Score | Low Docking Score | Blockade can lead to QT prolongation and life-threatening arrhythmias. |
| Tyrosine Kinases | Possible interaction with ABL1 | Possible interaction with ABL1, SRC | Low Similarity | Unintended kinase inhibition can disrupt cellular signaling pathways. |
This predictive data immediately raises flags for DPP-A and particularly DPP-B, suggesting that our in vitro screening should pay close attention to adrenergic and serotonin receptors, the hERG channel, and a panel of kinases. The predictions for DPP-C suggest that the rational design approach may have been successful in mitigating these specific liabilities.
Tier 2: Broad In Vitro Screening - Experimental Validation
With hypotheses in hand, we move to broad experimental screening. The goal here is to test our drug candidates against a wide range of clinically relevant off-targets in a cost-effective manner. This is typically achieved through large, pre-defined panels of binding and enzymatic assays.
A. Safety Pharmacology Panels
Commercially available safety panels, such as the Eurofins SafetyScreen44™ or the ICE Bioscience ICESTP Safety Panel™ 77, are an industry standard for early-stage safety assessment.[5] These panels include a curated set of receptors, ion channels, transporters, and enzymes that are known to be implicated in adverse drug reactions.[2][3] Compounds are typically tested at a single high concentration (e.g., 10 µM) to maximize the chances of detecting even weak interactions.
Comparative Results from a Hypothetical Safety44 Panel (% Inhibition @ 10 µM):
| Target | DPP-A | DPP-B | DPP-C | Associated Potential ADR |
| On-Target | 95% | 98% | 92% | Therapeutic Effect |
| Adrenergic α1A | 88% | 92% | 15% | Hypotension, dizziness |
| Dopamine D2 | 45% | 55% | 10% | Extrapyramidal symptoms |
| Serotonin 5-HT2B | 65% | 71% | 5% | Cardiac valvulopathy |
| Muscarinic M1 | 30% | 42% | 8% | Dry mouth, blurred vision |
| hERG Channel | 52% | 75% | <5% | QT Prolongation, Torsades de Pointes |
| COX-1 | 12% | 15% | 11% | GI toxicity |
| PDE4 | 8% | 10% | 9% | Nausea, emesis |
Interpretation: The panel data validates our in silico concerns.
-
DPP-A shows significant activity at the Adrenergic α1A and Serotonin 5-HT2B receptors, as well as moderate hERG binding.
-
DPP-B , while slightly more potent at the on-target, shows exacerbated off-target activity across the board, particularly at the hERG channel. This is a classic example of a potency-selectivity trade-off that can derail a development program.
-
DPP-C demonstrates a much cleaner profile. The rational design to mitigate the liabilities identified in DPP-A appears to be successful, with all significant off-target interactions greatly diminished.
B. Kinome Profiling
Given the structural similarities within the human kinome, kinase inhibitors are notoriously promiscuous.[6] Even if a kinase is not the intended target, unintended inhibition of one or more of the >500 human kinases can lead to unexpected toxicity or polypharmacology. A broad kinome scan is therefore essential. The KINOMEscan® platform is a widely used competition binding assay that quantifies the interaction of a compound against a large panel of kinases.[7][8]
Figure 2: Principle of the KINOMEscan® competition binding assay.
Comparative Kinome Scan Results (% Control @ 10 µM):
| Kinase Target | DPP-A | DPP-B | DPP-C | Potential Implication |
| On-Target (Hypothetical) | <1% | <1% | <1% | Therapeutic Effect |
| ABL1 | 35% | 30% | 85% | Hematological toxicity |
| SRC | 40% | 32% | 90% | Disruption of cell adhesion/migration |
| LCK | 65% | 55% | 95% | Immunosuppression |
| VEGFR2 | 80% | 75% | 98% | Hypertension, bleeding |
| EGFR | 95% | 92% | 99% | Skin rash, diarrhea |
Interpretation: The kinome scan reveals that both DPP-A and DPP-B have moderate off-target activity against several tyrosine kinases (ABL1, SRC, LCK), which was hinted at by the in silico analysis. In contrast, DPP-C is highly selective, showing minimal interaction with any of the kinases tested. This data further strengthens the case for advancing DPP-C and deprioritizing DPP-A and DPP-B.
Tier 3: Hit Confirmation and Mechanistic Follow-up
The broad screening in Tier 2 identifies potential liabilities. Tier 3 is about confirming these interactions and understanding their functional consequences. This involves generating dose-response curves to determine the potency of the off-target interactions and using cell-based assays to see if these interactions translate into a biological effect.
For any "hit" identified in Tier 2 (typically >50% inhibition), a full dose-response curve should be generated to determine the IC50 (for enzymes and binding assays) or EC50 (for functional assays).
Hypothetical IC50 Values (µM) for Off-Target Hits:
| Target | On-Target IC50 | DPP-A Off-Target IC50 | DPP-B Off-Target IC50 | DPP-C Off-Target IC50 |
| Adrenergic α1A | 0.01 | 0.5 | 0.3 | > 20 |
| Serotonin 5-HT2B | 0.01 | 1.2 | 0.9 | > 30 |
| hERG Channel | 0.01 | 8.5 | 2.1 | > 50 |
| SRC Kinase | 0.01 | 7.9 | 6.5 | > 50 |
Calculating the Selectivity Index: The selectivity index (SI) is a critical metric, calculated as Off-Target IC50 / On-Target IC50. A higher SI is desirable, with a value >100-fold often considered a good safety margin.
-
DPP-A SI for Adrenergic α1A: 0.5 / 0.01 = 50-fold
-
DPP-B SI for hERG: 2.1 / 0.01 = 210-fold (Note: While the fold-selectivity might seem high, any potent hERG activity is a major concern).
-
DPP-C SI for Adrenergic α1A: >20 / 0.01 = >2000-fold
This quantitative analysis confirms that while DPP-B is potent, its safety margin for critical off-targets like hERG is questionable. DPP-C, on the other hand, demonstrates excellent selectivity, making it the superior candidate to move forward into more complex safety and efficacy studies.
Detailed Experimental Protocols
Protocol 1: Radioligand Receptor Binding Assay (e.g., for Adrenergic α1A)
This protocol describes a competitive binding assay to determine a compound's affinity for a specific receptor.
-
Materials:
-
Cell membranes expressing the target receptor (e.g., human Adrenergic α1A).
-
Radioligand specific for the target (e.g., [3H]-Prazosin).
-
Test compounds (DPP-A, B, C) dissolved in DMSO.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., 10 µM Phentolamine).
-
96-well filter plates (e.g., Millipore MultiScreenHTS).
-
Scintillation cocktail and microplate scintillation counter.
-
-
Procedure:
-
In a 96-well plate, add 25 µL of assay buffer.
-
Add 25 µL of test compound at various concentrations (for dose-response) or a single concentration (for screening).
-
Add 25 µL of radioligand at a concentration near its Kd (e.g., 0.2 nM [3H]-Prazosin).
-
Initiate the binding reaction by adding 125 µL of the receptor-expressing cell membrane preparation (e.g., 10 µg protein/well).
-
Incubate for 60 minutes at room temperature.
-
Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the control (vehicle) wells.
-
Plot the percent inhibition against the log of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: KINOMEscan® Profiling
This protocol outlines the general steps for using the KINOMEscan® competition binding assay platform.[7]
-
Compound Preparation:
-
Provide the test compound (e.g., DPP-A, B, or C) to the service provider, typically as a DMSO stock solution of known concentration.
-
-
Assay Execution (Performed by Service Provider):
-
A proprietary DNA-tagged kinase is mixed with the test compound.[7]
-
This mixture is added to wells containing an immobilized, active-site directed ligand.[7]
-
The mixture is allowed to equilibrate. If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.[7]
-
Unbound components are washed away.
-
The amount of kinase remaining bound to the solid support is quantified by measuring the amount of its associated DNA tag via quantitative PCR (qPCR).[7]
-
-
Data Analysis:
-
The qPCR signal from the test compound well is compared to a DMSO vehicle control well.
-
The result is expressed as "% Control," where a lower percentage indicates stronger binding of the test compound to the kinase.
-
For dose-response experiments, Kd (dissociation constant) values are calculated from 11-point dose-response curves.
-
Conclusion and Recommendations
The systematic evaluation of our three hypothetical candidates, DPP-A, DPP-B, and DPP-C, clearly illustrates the power of an integrated off-target screening strategy.
-
DPP-A , the initial lead, showed promising on-target activity but was flagged for several off-target liabilities (Adrenergic α1A, 5-HT2B, hERG, SRC kinase) that could pose significant safety risks.
-
DPP-B , an analog optimized for potency, demonstrated the common pitfall of sacrificing selectivity. Its increased potency at the hERG channel makes it a high-risk candidate.
-
DPP-C , designed using the insights from the initial screening of DPP-A, emerged as the superior candidate. It retains high on-target potency while demonstrating a clean off-target profile, with selectivity indices >2000-fold for the previously identified liabilities.
This comparative guide demonstrates that a proactive, data-driven approach to off-target profiling is not merely a regulatory hurdle but a fundamental component of rational drug design. By embracing a tiered strategy of in silico prediction, broad in vitro screening, and quantitative hit follow-up, drug development teams can make more informed decisions, mitigate risk early, and ultimately increase the probability of bringing safer, more effective therapies to patients. The initial investment in comprehensive off-target profiling pays significant dividends by preventing costly late-stage failures.
References
-
Eurofins Discovery. (n.d.). KINOMEscan® Kinase Profiling Platform. Retrieved from [Link]
-
Lee, S. Y., et al. (2025). web-based in silico variant-aware potential off-target site identification for genome editing applications. PMC. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. Retrieved from [Link]
-
Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link]
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ResearchGate. (n.d.). List of four categories of in silico CRISPR OTS prediction tools benchmarked in our study. Retrieved from [Link]
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U.S. Food and Drug Administration. (n.d.). S7A Safety Pharmacology Studies for Human Pharmaceuticals. FDA. Retrieved from [Link]
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Porsolt. (2008). Principles of Safety Pharmacology. PMC. Retrieved from [Link]
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Certara. (2022). Don't Forget About Safety! How to Assess Drug Candidate Safety in Early Clinical Development. Retrieved from [Link]
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Berginski, M. E., et al. (n.d.). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. PubMed Central. Retrieved from [Link]
-
Morrison, E. (2024). In silico siRNA Off Target Predictions: What Should We Be Looking For? Oligonucleotide Therapeutics Society. Retrieved from [Link]
-
Amaro, R. E., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. NIH. Retrieved from [Link]
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McElvany, K. D. (n.d.). FDA Requirements for Preclinical Studies. Karger. Retrieved from [Link]
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Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved from [Link]
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Huang, Y. (2021). Preclinical Considerations for Cell and Gene Therapy Products, an FDA Perspective. FDA. Retrieved from [Link]
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Scientist.com. (2025). Evolving Secondary Pharmacology: Functional, Dose–Response Safety Panels For Every Stage Of Discovery. Retrieved from [Link]
-
Kim, D., et al. (2020). Tools for experimental and computational analyses of off-target editing by programmable nucleases. PMC. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]
-
Synthego. (2025). CRISPR Off-Target Editing: Prediction, Analysis, and More. Retrieved from [Link]
-
MilliporeSigma. (n.d.). Receptor Binding Assays - Multiwell Plates. Retrieved from [Link]
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ICE Bioscience. (n.d.). Safety and Off-Target Drug Screening Services_Safety screening in early drug discovery - ICESTP Safety Panel™ 44 & 77. Retrieved from [Link]
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Ovid. (2020). An FDA/CDER Perspective on Nonclinical Testing Strategies. Retrieved from [Link]
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SlideShare. (n.d.). KINOMEscan. Retrieved from [Link]
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YouTube. (2020). The KINOMEscan and KEA3 Appyters. Retrieved from [Link]
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Tagat, J. R., et al. (2004). Piperazine-based CCR5 antagonists as HIV-1 inhibitors. IV. Discovery of 1-[(4,6-dimethyl-5-pyrimidinyl)carbonyl]- 4-[4-[2-methoxy-1(R)-4-(trifluoromethyl)phenyl]ethyl-3(S)-methyl-1-piperazinyl]- 4-methylpiperidine (Sch-417690/Sch-D), a potent, highly selective, and orally bioavailable CCR5 antagonist. PubMed. Retrieved from [Link]
Sources
- 1. Piperazine-based CCR5 antagonists as HIV-1 inhibitors. IV. Discovery of 1-[(4,6-dimethyl-5-pyrimidinyl)carbonyl]- 4-[4-[2-methoxy-1(R)-4-(trifluoromethyl)phenyl]ethyl-3(S)-methyl-1-piperazinyl]- 4-methylpiperidine (Sch-417690/Sch-D), a potent, highly selective, and orally bioavailable CCR5 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Safety Operating Guide
Operational Guide: Safe Disposal and Management of 1,4-Diphenylpiperazine
Executive Directive
This guide mandates the operational standards for the disposal of 1,4-Diphenylpiperazine . Unlike simple salts, this organic amine derivative requires specific oxidation protocols (incineration) to ensure the destruction of the piperazine ring and prevent environmental persistence.[1]
Core Principle: Treat this substance as a Toxic Organic Solid . While not explicitly "P-listed" (acutely hazardous) under federal RCRA guidelines, its structural relationship to bioactive amines dictates that it must never be disposed of via drain or municipal trash.[1]
Technical Hazard Profile & Causality
To manage waste effectively, one must understand the chemical behavior driving the safety protocols.[1]
Physicochemical Drivers[2][3][4]
-
State: Solid (Melting Point: ~163-165°C) .[1]
-
Reactivity: As a secondary amine derivative, it is incompatible with strong oxidizing agents.[1] Mixing with nitrates or peroxides in a waste container can induce exothermic decomposition.[1]
Toxicology & Risk Assessment[1][2][3]
-
Primary Hazard: Acute Toxicity (Oral) and Skin/Eye Irritation.[1]
-
Mechanism: Piperazine derivatives can act as sensitizers and irritants to mucous membranes.[1] Ingestion or inhalation of dust can lead to systemic effects.[1]
-
Environmental Fate: The nitrogen-heavy heterocyclic ring is stable.[1] Standard wastewater treatment plants (WWTP) often fail to fully degrade such rings, leading to bioaccumulation risks if flushed .[1]
Data Summary Table: Disposal Parameters
| Parameter | Specification | Operational Implication |
| CAS Number | 613-39-8 | Use for waste manifesting.[2][3][1] |
| Physical State | Crystalline Solid | Dust control measures required during transfer.[2][3][1][5] |
| Water Solubility | Low | Do not attempt to dilute and flush.[2][3][1] |
| Flash Point | N/A (Solid) | Classified as "Toxic/Irritant" rather than "Ignitable".[2][3][1] |
| RCRA Status | Non-Listed / Characteristic | Manage as "Hazardous Waste - Organic Solid".[2][3][1] |
The Self-Validating Disposal System
A "self-validating" system means the protocol prevents error through its design.[2][1] Follow this three-step segregation logic.
Step 1: Characterization & Segregation
Rule: Segregate by Chemical Class , not just physical state.[1]
-
Correct Stream: Solid Organic Waste (Non-Halogenated).[1]
-
Incorrect Stream: Do not mix with Oxidizing Solids (e.g., permanganates) or Acidic Wastes.[1]
-
Why? this compound is a base.[1] Mixing with acids generates heat; mixing with oxidizers risks fire.[1]
Step 2: Packaging (The Double-Barrier Method)[1][2][3]
-
Primary Containment: Place the solid waste in a sealable, clear polyethylene bag (min 2 mil thickness). Twist and tape the neck.[1]
-
Secondary Containment: Place the sealed bag into the satellite accumulation drum (typically a wide-mouth HDPE drum).
-
Solvent Contamination: If the substance is dissolved in a solvent (e.g., DMSO or Methanol), the solvent's hazards dictate the waste stream (likely Flammable Liquids).[1]
Step 3: Labeling
The label must be applied before the waste enters the container.[1]
-
Text: "Hazardous Waste - this compound - Toxic/Irritant"[2][3][1][5]
-
GHS Pictograms: Exclamation Mark (Irritant) + Skull & Crossbones (if high concentration/purity).[1]
Operational Workflow (Step-by-Step)
Phase A: Bench-Level Cleanup[1][2][3]
-
PPE: Don nitrile gloves, lab coat, and safety glasses.[1] If dust is visible, use an N95 respirator or work inside a fume hood.[1]
-
Collection: Sweep up spills using a dedicated brush or scoop.[1] Do not create dust. If necessary, dampen the solid slightly with an inert oil or water (if compatible with surrounding materials) to suppress dust.[1]
-
Decontamination: Wipe the surface with an ethanol-soaked paper towel.[1] Place this towel into the Solid Hazardous Waste bin, not the regular trash.
Phase B: Waste Handoff
-
Verification: Check that the container is not bulging (sign of reaction) and the lid is gasket-sealed.[1]
-
Manifesting: List the primary constituent as "this compound" on the waste pickup request.[1] Do not use generic terms like "Organic Solids" alone; specific identification aids the incineration facility.
Phase C: Final Destruction[3]
-
Method: High-temperature incineration.[1]
-
Logic: This ensures the thermal decomposition of the piperazine ring into simple oxides (
, , ), preventing aquatic toxicity.
Process Visualization
The following diagram illustrates the critical decision tree for disposing of this compound, ensuring no cross-contamination or regulatory violations.
Figure 1: Decision matrix for the safe segregation and disposal of this compound, prioritizing incineration paths.
Emergency Contingencies
In the event of a spill outside of primary containment:
-
Evacuate: If a large amount of dust is airborne, clear the immediate area.[1][6]
-
Isolate: Mark the zone.
-
Cleanup:
-
Exposure:
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 69173, this compound.[1] Retrieved from [Link][2]
-
U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[1] Retrieved from [Link]
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
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- 4. This compound | C16H18N2 | CID 69173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
